Chemical structure and properties of 7-Azaspiro[3.5]nonan-1-ol hydrochloride
A Versatile Spirocyclic Scaffold for Next-Generation Drug Discovery Executive Summary In the modern pursuit of "escaping from flatland"—the transition from planar, aromatic-heavy drug candidates to three-dimensional, sp...
Author: BenchChem Technical Support Team. Date: March 2026
A Versatile Spirocyclic Scaffold for Next-Generation Drug Discovery
Executive Summary
In the modern pursuit of "escaping from flatland"—the transition from planar, aromatic-heavy drug candidates to three-dimensional, sp
-rich architectures—7-Azaspiro[3.5]nonan-1-ol hydrochloride has emerged as a high-value scaffold.[1][2][3] This spirocyclic system fuses a four-membered cyclobutane ring with a six-membered piperidine ring, offering a unique geometric vector for substituent display. Unlike its planar analogs, this scaffold restricts conformational flexibility while improving metabolic stability and solubility, making it a critical building block in the design of G-protein coupled receptor (GPCR) agonists, kinase inhibitors, and PROTAC linkers.
Chemical Identity & Structural Analysis[3][4][5]
The core structure of 7-azaspiro[3.5]nonan-1-ol consists of a piperidine ring spiro-fused to a cyclobutanol ring. The "1-ol" designation indicates the hydroxyl group resides on the cyclobutane ring adjacent to the spiro quaternary center.
Table 1: Physicochemical Profile
Property
Value / Description
IUPAC Name
7-Azaspiro[3.5]nonan-1-ol hydrochloride
CAS Number
2098127-43-4 (HCl salt); 1417633-09-0 (Free base generic ref)
Molecular Formula
CHNO HCl
Molecular Weight
177.67 g/mol (Salt); 141.21 g/mol (Free Base)
Appearance
White to off-white crystalline solid
Solubility
High in water, methanol, DMSO; Low in non-polar solvents (DCM, Hexane)
Acidity (pKa)
~10.5 (Piperidine NH); ~16 (Secondary Alcohol)
Chirality
Contains 1 chiral center at C1. Typically supplied as a racemate unless specified.
Structural Geometry
The spiro[3.5]nonane system forces the piperidine and cyclobutane rings to be orthogonal. This orthogonality is the scaffold's defining feature, allowing functional groups at the N-7 and O-1 positions to explore chemical space at a 90° angle relative to each other. This is distinct from 4-substituted piperidines, where substituents typically lie in the equatorial plane.
Synthetic Pathways & Manufacturing
The synthesis of the 1-ol isomer is distinct from the 2-ol isomer and typically proceeds via a [2+2] cycloaddition strategy. The following protocol describes the industry-standard route to the hydrochloride salt.
Mechanistic Workflow
The synthesis hinges on the reactivity of N-Boc-4-methylenepiperidine . A [2+2] cycloaddition with dichloroketene (generated in situ) yields a spiro-dichlorocyclobutanone. This intermediate is dechlorinated and reduced to the alcohol before final deprotection.
Caption: Step-wise synthetic route from methylene piperidine to the target spirocyclic alcohol.
Procedure: To a stirred suspension of the alkene and Zn-Cu couple, trichloroacetyl chloride is added dropwise at 0°C. The in situ generation of dichloroketene leads to rapid cycloaddition.
Critical Control: Temperature must be maintained <10°C during addition to prevent ketene polymerization.
Step 2: Dechlorination
Reagents: Zinc dust, Acetic acid.
Procedure: The dichlorocyclobutanone intermediate is dissolved in acetic acid, and zinc dust is added. The reaction is exothermic.
Outcome: Removal of the gem-dichloro group yields N-Boc-7-azaspiro[3.5]nonan-1-one .
Step 3: Carbonyl Reduction
Reagents: Sodium Borohydride (NaBH
), Methanol.
Procedure: The ketone is dissolved in MeOH at 0°C. NaBH
(0.5 eq) is added.
Stereochemistry: This reduction typically yields a racemate of the alcohol. If enantiopure material is required, enzymatic resolution or chiral HPLC is performed at this stage.
Step 4: Boc Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane.
Procedure: The N-Boc alcohol is treated with HCl/Dioxane at room temperature for 2 hours.
Isolation: The product precipitates as the hydrochloride salt. Filtration and washing with ether yields the final high-purity solid.
Medicinal Chemistry Applications
The 7-azaspiro[3.5]nonan-1-ol scaffold is a "privileged structure" in modern drug design, offering specific advantages over traditional piperidines.
3.1 Bioisosterism and Vector Positioning
Piperidine Replacement: Replacing a 4-substituted piperidine with this spirocycle increases the fraction of sp
carbons (), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.
Exit Vectors: The C1-hydroxyl group provides a handle for further functionalization (e.g., ether formation, oxidation to ketone for reductive amination). The vector angle between the N-7 amine and the C-1 substituent is rigid, allowing precise positioning of pharmacophores in a receptor pocket.
3.2 Metabolic Stability
The quaternary spiro carbon (C5) blocks the typical site of oxidative metabolism found in piperidines (the C4 position). Furthermore, the strained cyclobutane ring is surprisingly metabolically robust compared to flexible alkyl chains, often extending the half-life (
) of the parent drug.
3.3 Case Study: GPR119 Agonists
Research into GPR119 agonists for Type 2 Diabetes has utilized the 7-azaspiro[3.5]nonane core. The rigid spirocycle orients the polar headgroup (interacting with the receptor's polar residues) and the lipophilic tail (interacting with the hydrophobic pocket) in a conformation that minimizes the entropic penalty of binding.
Caption: Mapping the scaffold's intrinsic properties to its medicinal chemistry applications.
The Spiro[3.5]nonane Scaffold: A Guide to its Physicochemical Characteristics in Modern Drug Design
Introduction: Embracing the Third Dimension in Medicinal Chemistry For decades, drug discovery has been dominated by compounds built upon flat, aromatic scaffolds. While this approach has yielded numerous successful ther...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Embracing the Third Dimension in Medicinal Chemistry
For decades, drug discovery has been dominated by compounds built upon flat, aromatic scaffolds. While this approach has yielded numerous successful therapeutics, the industry is increasingly encountering challenges with poor solubility, off-target effects, and metabolic liabilities associated with such planar molecules.[1] This has led to a paradigm shift, a veritable "escape from flatland," towards molecules with greater three-dimensional (3D) complexity.[2] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement.[2][3] Their inherent rigidity and defined 3D geometry offer medicinal chemists a powerful tool to overcome common drug discovery hurdles.[4][5]
This guide provides an in-depth technical exploration of the spiro[3.5]nonane scaffold, a system comprising a cyclobutane ring fused to a cyclohexane ring. We will dissect its core physicochemical characteristics, explore how these properties influence a compound's pharmacokinetic profile, and provide practical experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this promising scaffold.
The Spiro[3.5]nonane Core: A Structural and Conformational Overview
The defining feature of the spiro[3.5]nonane scaffold is the central quaternary spiro-carbon, which imparts significant conformational rigidity compared to non-spirocyclic or more flexible ring systems.[4][5] This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency.[4]
The cyclohexane ring in spiro[3.5]nonane typically adopts a chair conformation, while the cyclobutane ring is puckered. The fusion of these two rings creates a well-defined three-dimensional arrangement of atoms, offering distinct vectors for substituent placement. This allows for precise control over the spatial orientation of functional groups, which is critical for optimizing interactions with a target protein and avoiding off-target binding.[6]
Caption: General structure of the spiro[3.5]nonane scaffold.
Modulating Key Physicochemical Properties
The spiro[3.5]nonane scaffold serves as an excellent starting point for fine-tuning the physicochemical properties of a drug candidate.
Lipophilicity (logP/logD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that influences a drug's absorption, distribution, and metabolism.[7] While highly lipophilic compounds can readily cross cell membranes, they often suffer from poor solubility, increased metabolic clearance, and a higher risk of off-target toxicity.[6][7]
The introduction of a spiro[3.5]nonane scaffold, with its high fraction of sp3-hybridized carbons (Fsp3), can be a strategy to modulate lipophilicity.[3][8] Replacing a flat, aromatic ring with a saturated spirocyclic system can decrease lipophilicity, leading to improved solubility and a more favorable pharmacokinetic profile.[6] For instance, the replacement of a piperidine fragment with a 2-oxa-6-azaspiro[3.4]octane moiety in a series of compounds led to lower lipophilicity and reduced hERG inhibition, a common cardiotoxicity issue.[6]
Note: Predicted values can vary based on the algorithm used. Experimental determination is always preferred.
Solubility
Aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body. The planar nature of many traditional drug molecules can lead to strong crystal lattice packing, resulting in poor solubility.[1] The 3D structure of spiro[3.5]nonane derivatives disrupts this efficient packing, which can significantly enhance solubility.[9][10] This improvement in solubility is a key advantage of employing spirocyclic scaffolds in drug design.
Metabolic Stability
The biotransformation of a drug, or its metabolism, is a major determinant of its half-life and overall exposure in the body.[11][12] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can lead to accumulation and toxicity.[11] The rigid nature of the spiro[3.5]nonane scaffold can be used to block "metabolic soft spots" in a molecule. By replacing a metabolically labile group, such as a gem-dimethyl or a carbonyl group, with a more stable spirocyclic motif, the metabolic stability of a compound can be significantly improved.[9] Studies have shown that spirocyclic compounds often exhibit lower intrinsic clearance compared to their non-spirocyclic or aromatic counterparts.[6][9]
The Interplay of Physicochemical Properties and ADME
The physicochemical properties of a drug candidate are not independent variables; they are intricately linked and collectively determine the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A successful drug must possess a balanced set of these properties to ensure it reaches its target in sufficient concentration and for an appropriate duration, without causing undue toxicity.
Caption: Relationship between physicochemical properties and ADME profile.
Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
A compelling example of the successful application of the spiro[3.5]nonane scaffold is in the development of agonists for the G protein-coupled receptor 119 (GPR119).[10][13] GPR119 is a promising target for the treatment of type 2 diabetes, as its activation stimulates glucose-dependent insulin secretion.[10]
Researchers identified a novel class of 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists.[13] The spirocyclic core was chosen for its ability to provide a rigid framework and improve the overall physicochemical properties of the compounds.[10] Through optimization of substituents on the piperidine nitrogen and an attached aryl group, a lead compound, 54g , was identified with high potency and a desirable pharmacokinetic profile in rats, leading to a favorable glucose-lowering effect.[13] This case study highlights how the unique structural features of the spiro[3.5]nonane scaffold can be leveraged to develop novel therapeutics with improved drug-like properties.[10]
Caption: Simplified GPR119 signaling pathway in pancreatic β-cells.[14]
Experimental Protocols
Protocol 1: Determination of Lipophilicity (logP) by the Shake-Flask Method
This protocol outlines the traditional shake-flask method for determining the octanol-water partition coefficient (logP).[15][16]
Materials:
Test compound
1-Octanol (HPLC grade, pre-saturated with water)
Water or phosphate-buffered saline (PBS) pH 7.4 (HPLC grade, pre-saturated with 1-octanol)
Glass vials with screw caps
Vortex mixer
Centrifuge
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
Preparation of Pre-saturated Solvents: Mix equal volumes of 1-octanol and water/PBS in a separatory funnel. Shake vigorously for 30 minutes and then allow the layers to separate for at least 24 hours. Drain and store each phase separately.
Compound Dissolution: Prepare a stock solution of the test compound in the aqueous phase.
Partitioning: In a glass vial, add a known volume of the pre-saturated aqueous phase containing the test compound and an equal volume of the pre-saturated 1-octanol.
Equilibration: Cap the vial tightly and shake vigorously using a vortex mixer for 15-30 minutes to ensure thorough mixing and partitioning of the compound.
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to achieve a clear separation of the two phases.
Sampling: Carefully withdraw an aliquot from both the aqueous and the octanol phases, being cautious not to disturb the interface.
Quantification: Analyze the concentration of the test compound in each phase using a validated HPLC method.
Calculation: Calculate the logP value using the following formula:
logP = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase])[7]
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general procedure for assessing the metabolic stability of a compound using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like Cytochrome P450s.[12][17][18]
Materials:
Test compound
Pooled liver microsomes (human or other species)
Phosphate buffer (e.g., 100 mM, pH 7.4)
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Positive control compound (e.g., a rapidly metabolized drug like verapamil)
Negative control (without NADPH)
Acetonitrile or methanol (for reaction termination)
96-well plates
Incubator (37°C)
LC-MS/MS system for analysis
Procedure:
Preparation of Solutions: Prepare stock solutions of the test and control compounds. Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the phosphate buffer, liver microsomes, and the test compound at a final concentration typically between 0.5-1 µM.
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the wells. For the negative control, add buffer instead of the NADPH system.
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following formulas:
CLint (µL/min/mg protein) = (0.693 / t1/2) * (Volume of incubation / mg of microsomal protein)[11]
Conclusion and Future Perspectives
The spiro[3.5]nonane scaffold represents a valuable and increasingly accessible tool in the medicinal chemist's arsenal. Its inherent three-dimensionality, conformational rigidity, and ability to favorably modulate key physicochemical properties like lipophilicity, solubility, and metabolic stability make it an attractive framework for the design of next-generation therapeutics.[3][10][19] The successful development of 7-azaspiro[3.5]nonane-based GPR119 agonists is a testament to the potential of this scaffold.[10][13]
Future research will likely focus on the development of novel synthetic methodologies to access a wider diversity of functionalized spiro[3.5]nonane derivatives. Furthermore, a deeper understanding of the conformational preferences of substituted spiro[3.5]nonane systems will enable more rational, structure-based drug design. As the pharmaceutical industry continues its move away from "flat" molecules, scaffolds like spiro[3.5]nonane will undoubtedly play a crucial role in the discovery of safer and more effective medicines.
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BenchChem Technical Support Team. (2025, December). An In-Depth Technical Guide to Spiro[3.5]nonan-2-ol: Current Data and Synthetic Insights. BenchChem.
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Therapeutic Applications of 7-Azaspiro[3.5]nonan-1-ol Based Compounds: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its inherent three-dimensionality which can lead to improved pharmacological properties and novel intellectual property.[1] This guide focuses on derivatives featuring a 1-ol substitution, a class of compounds demonstrating significant potential, particularly in the modulation of central nervous system (CNS) targets. We will delve into the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols relevant to the preclinical evaluation of these promising therapeutic agents. The primary focus will be on their application as dopamine D2 receptor antagonists, a critical target in the treatment of psychosis and other neurological disorders.
Introduction to the 7-Azaspiro[3.5]nonane Scaffold
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered intense interest in drug discovery.[1] They offer a distinct advantage over traditional flat, aromatic structures by providing a rigid, three-dimensional framework. This "escape from flatland" can enhance target binding specificity, improve metabolic stability, and increase aqueous solubility—all desirable characteristics for a drug candidate.[2] The 7-azaspiro[3.5]nonane core, which incorporates a piperidine ring fused to a cyclobutane ring, is particularly attractive as it can serve as a bioisostere for piperidine, a common motif in many bioactive molecules.[2] The addition of a hydroxyl group at the 1-position provides a crucial handle for further chemical modification and can participate in key hydrogen bonding interactions with biological targets.
Synthetic Strategies for the 7-Azaspiro[3.5]nonan-1-ol Core
A robust and scalable synthetic route is paramount for the exploration of any chemical scaffold in a drug discovery program. One of the most prevalent methods for constructing the 7-azaspiro[3.5]nonan-1-one, a key precursor to the 1-ol derivative, is the Staudinger [2+2] ketene-imine cycloaddition.[3]
This reaction typically involves the coupling of a ketene, generated in situ from an acyl chloride, with an imine derived from a protected piperidin-4-one derivative, such as N-Boc-4-piperidone.[3] Subsequent reduction of the resulting spiro-β-lactam (ketone) yields the desired 7-Azaspiro[3.5]nonan-1-ol.
Rationale for this approach:
Versatility: The Staudinger cycloaddition allows for the introduction of diversity at multiple points, by varying the ketene precursor and the imine.
Stereocontrol: While not always trivial, methods for achieving stereocontrol in [2+2] cycloadditions are known, which is critical for optimizing interactions with chiral biological targets.
Scalability: The reaction can often be scaled up to produce gram quantities of material, which is necessary for extensive preclinical evaluation.[2]
Mechanism of Action: Targeting the Dopamine D2 Receptor
A significant body of research points to 7-azaspiro[3.5]nonane derivatives as potent modulators of dopamine receptors, particularly the D2 subtype.[4][5] The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. Its dysregulation is a hallmark of several neuropsychiatric disorders, most notably schizophrenia.[6]
Antagonism of the D2 receptor in the mesolimbic pathway is the primary mechanism of action for most antipsychotic drugs.[7] By blocking the binding of dopamine, these antagonists reduce dopaminergic hyperactivity, which is thought to underlie the positive symptoms of schizophrenia (e.g., hallucinations and delusions).[7]
Signaling Pathway of Dopamine D2 Receptor Antagonism
Upon binding, dopamine D2 receptor antagonists prevent the receptor from being activated by endogenous dopamine. This blocks the downstream signaling cascade, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][8] The ultimate effect is a dampening of the neuronal signaling that is hyperactive in psychotic states.
Caption: Dopamine D2 Receptor Antagonism Pathway.
Therapeutic Applications in CNS Disorders
The primary therapeutic application for 7-azaspiro[3.5]nonan-1-ol based D2 antagonists is in the treatment of schizophrenia .[4][6] By normalizing dopamine signaling, these compounds aim to alleviate the positive symptoms of the disorder.
Beyond schizophrenia, D2 receptor modulation is relevant to other CNS conditions:
Parkinson's Disease: While agonists are used for treatment, selective antagonists can help study the receptor's role in the disease.[4]
Substance Use Disorders: The brain's reward pathways are heavily modulated by dopamine, making the D3 receptor, which is closely related to the D2 receptor, a target for addiction therapies.[4][9]
Depression and Anxiety: There is evidence for the involvement of dopamine in mood regulation.[4][10]
Structure-Activity Relationship (SAR) Insights
Optimizing the therapeutic potential of the 7-azaspiro[3.5]nonan-1-ol scaffold requires a deep understanding of its structure-activity relationship (SAR). Medicinal chemistry efforts typically focus on modifying specific positions on the spirocyclic core to enhance potency, selectivity, and pharmacokinetic properties.
N-7 Position: The nitrogen atom of the piperidine ring is a key point for modification. Attaching various aryl or heteroaryl groups can significantly impact receptor affinity and selectivity. For instance, the addition of specific substituted phenyl groups can confer high selectivity for the D3 receptor over the D2 receptor.[4]
1-ol Position: The hydroxyl group can be derivatized to form ethers or esters, which can modulate the compound's lipophilicity and ability to cross the blood-brain barrier. It can also be a key pharmacophoric feature for hydrogen bonding in the receptor's active site.
Cyclobutane Ring: While less commonly modified, substitutions on the cyclobutane ring can influence the overall conformation of the molecule, thereby affecting how it fits into the receptor's binding pocket.
Preclinical Evaluation Workflow
The journey of a novel 7-azaspiro[3.5]nonan-1-ol derivative from a synthesized compound to a potential clinical candidate follows a rigorous preclinical evaluation workflow.
Caption: Preclinical evaluation workflow for novel D2 antagonists.
Key Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is foundational for determining the affinity (Ki) of a test compound for the D2 receptor.[11]
Objective: To measure the ability of a 7-azaspiro[3.5]nonan-1-ol based compound to displace a known radiolabeled ligand from the dopamine D2 receptor.
Materials:
Cell membranes from HEK293 cells stably expressing the human D2L receptor.[11]
Radioligand: [³H]-Spiperone or a similar high-affinity D2 antagonist.
Test compound (7-azaspiro[3.5]nonan-1-ol derivative) at various concentrations.
Non-specific binding control: Haloperidol or another potent D2 antagonist at a high concentration (e.g., 10 µM).
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
96-well filter plates and a cell harvester.
Scintillation counter and scintillation fluid.
Procedure:
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound in the assay buffer.
Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Causality and Validation:
Why use a radioligand? It provides a highly sensitive and quantitative measure of binding.
Why include a non-specific binding control? This is crucial to ensure that the measured displacement is due to specific binding to the D2 receptor and not to non-specific interactions with the membranes or filter plate. This is a self-validating step.
Why use the Cheng-Prusoff equation? It corrects for the concentration of the radioligand used in the assay, providing a more accurate measure of the test compound's affinity.
Animal Model for Antipsychotic Efficacy: Amphetamine-Induced Hyperlocomotion
This model is widely used to predict the antipsychotic efficacy of novel compounds.[12][13]
Objective: To assess the ability of a 7-azaspiro[3.5]nonan-1-ol derivative to block the hyperactivity induced by a dopamine agonist like amphetamine.
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
Procedure:
Acclimation: Allow the animals to acclimate to the testing room and the open-field arenas for at least 60 minutes.
Pre-treatment: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
Dopamine Agonist Challenge: After a pre-determined pre-treatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, s.c.).
Locomotor Activity Recording: Immediately place the animals back into the open-field arenas and record their locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes using an automated activity monitoring system.
Data Analysis: Compare the locomotor activity of the group treated with the test compound and amphetamine to the group treated with vehicle and amphetamine. A significant reduction in hyperactivity indicates potential antipsychotic efficacy.
Causality and Validation:
Why use amphetamine? It increases synaptic dopamine levels, mimicking the hyperdopaminergic state thought to occur in psychosis. Blocking its effects is predictive of D2 receptor antagonism.[12]
Why is this a self-validating system? The model includes a positive control (vehicle + amphetamine) which should show significantly increased locomotion compared to a baseline group (vehicle + saline). The test compound's efficacy is measured against this robust and expected effect.
Summary of Biological Data
The following table summarizes representative biological data for hypothetical 7-azaspiro[3.5]nonan-1-ol based compounds, illustrating the type of data generated during preclinical evaluation.
While the 7-azaspiro[3.5]nonan-1-ol scaffold holds considerable promise, several challenges remain. Achieving high selectivity against closely related dopamine receptor subtypes (e.g., D3) is a significant hurdle that must be overcome to minimize potential side effects.[11] Furthermore, optimizing pharmacokinetic properties, particularly brain penetration, is crucial for developing effective CNS drugs.
Future research will likely focus on:
Fine-tuning selectivity: The development of highly selective D2 antagonists could lead to antipsychotics with improved side-effect profiles.
Exploring biased agonism: Designing ligands that preferentially activate specific downstream signaling pathways (e.g., β-arrestin vs. G-protein) could separate therapeutic effects from adverse effects.[14]
Expanding therapeutic applications: Investigating the potential of these compounds in other neurological and psychiatric disorders where dopamine signaling is implicated.
References
Grygorenko, O. O., Radchenko, D. S., & Zozulya, Y. M. (2023). 2-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
Konno, S., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 65(3), 2247-2258. [Link]
National Center for Biotechnology Information. (n.d.). 7-Azaspiro(3.5)nonane. PubChem. [Link]
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
Yousuf, A., et al. (2018). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 9(10), 1032-1037. [Link]
Google Patents. (2010). TW201022257A - 7-azaspiro[3.5]nonane-7-carboxamide compounds.
Wang, C., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115599. [Link]
Sykes, D. A., et al. (2018). In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. British Journal of Pharmacology, 175(22), 4235-4249. [Link]
MDPI. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. [Link]
van der Staay, F. J., & Steckler, T. (2001). From antipsychotic to anti-schizophrenia drugs: role of animal models. Behavioural Pharmacology, 12(5), 289-300. [Link]
Knez, D., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(17), 5195. [Link]
Healy, R. D., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13858-13869. [Link]
bioRxiv. (2024). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. [Link]
ResearchGate. (2025). Novel 5-[2,7-Diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione Derivatives as MMP9 Inhibitors for Treating Ocular Surface Diseases, in Particular Dry Eye Disease. [Link]
de Oliveira, A. R., et al. (2011). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 33(Suppl 1), S14-S22. [Link]
Wang, D., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(8), 3452-3464. [Link]
Weiner, I. (2003). The latent inhibition model of schizophrenia: thirty years of research. Neuroscience & Biobehavioral Reviews, 27(7), 607-617. [https://www.tau.ac.il/~ Weiner/publications/articles/Weiner_LI_model_schizophrenia_30_years.pdf]([Link]~ Weiner/publications/articles/Weiner_LI_model_schizophrenia_30_years.pdf)
Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. International Journal of Molecular Sciences, 24(15), 11867. [Link]
Khroyan, T. V., et al. (2016). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. ACS Chemical Neuroscience, 7(10), 1419-1430. [Link]
Wu, J., et al. (2012). Predictions of Binding for Dopamine D2 Receptor Antagonists by the SIE Method. Journal of Chemical Information and Modeling, 52(8), 2216-2226. [Link]
Allen, J. A., et al. (2011). Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. Proceedings of the National Academy of Sciences, 108(45), 18488-18493. [Link]
Google Patents. (2020).
Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1195-1219. [Link]
Kaczor, A. A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4216. [Link]
An In-depth Technical Guide on the Fsp3 Character and Metabolic Stability of 7-Azaspiro[3.5]nonan-1-ol Scaffolds
For Researchers, Scientists, and Drug Development Professionals Executive Summary In the contemporary landscape of drug discovery, the pursuit of novel molecular architectures that confer both potent biological activity...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the contemporary landscape of drug discovery, the pursuit of novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is paramount. The "escape from flatland"—a strategic shift away from planar, aromatic-rich molecules toward more three-dimensional (3D) structures—has identified spirocyclic scaffolds as a particularly promising class of building blocks.[1][2] This guide provides a comprehensive technical overview of the 7-azaspiro[3.5]nonan-1-ol scaffold, focusing on the critical interplay between its inherent three-dimensionality, quantified by the fraction of sp3-hybridized carbons (Fsp3), and its resulting metabolic stability. We will delve into the theoretical underpinnings, practical experimental workflows, and data interpretation necessary to effectively leverage this scaffold in drug design, offering field-proven insights for medicinal chemists and drug development scientists.
Introduction: The Imperative for 3D Scaffolds in Modern Drug Discovery
The high attrition rates of drug candidates in clinical trials have been partly attributed to the "molecular obesity" of many synthesized compounds, where an excessive focus on potency has led to molecules with poor absorption, distribution, metabolism, and excretion (ADMET) properties.[3] Historically, drug design has often favored flat, aromatic systems. While these can provide excellent potency through pi-pi stacking interactions with biological targets, they often suffer from low aqueous solubility and high metabolic liability.
The introduction of sp3-rich scaffolds, which are more akin to natural products, offers a compelling solution.[4] An increased Fsp3 character is associated with:
Improved Solubility: The non-planar nature of sp3-rich centers can disrupt crystal lattice packing, leading to lower melting points and enhanced aqueous solubility.[5]
Enhanced Target Specificity: The rigid, well-defined 3D orientation of substituents on a spirocyclic core can lead to more precise and higher-affinity interactions with protein binding pockets.[3][6]
Novel Intellectual Property: The unique chemical space occupied by these complex scaffolds provides opportunities for novel patent claims.[6][7]
Improved Metabolic Stability: The introduction of quaternary carbon centers and the shielding of potential metabolic sites can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1]
Spirocycles, which feature two rings sharing a single atom, are an exemplary class of sp3-rich scaffolds that have garnered significant interest in medicinal chemistry.[6][7]
The 7-Azaspiro[3.5]nonan-1-ol Scaffold: A Profile
The 7-azaspiro[3.5]nonane core, a fusion of a cyclobutane and a piperidine ring, is a versatile and attractive scaffold for drug discovery.[7][8][9] The "-1-ol" functional group provides a convenient handle for further synthetic elaboration, allowing for the exploration of diverse chemical space.
Key Structural Features and Advantages:
Inherent 3D-Nature: The spirocyclic core imparts a rigid, non-planar geometry, which is a key contributor to its high Fsp3 character.[6]
Defined Exit Vectors: The scaffold presents well-defined points for substitution, allowing for systematic structure-activity relationship (SAR) studies.[7]
Modulation of Physicochemical Properties: The incorporation of the 7-azaspiro[3.5]nonane moiety can significantly influence properties like lipophilicity (LogP/LogD) and aqueous solubility.[9]
Bioisosteric Replacement: This scaffold can serve as a bioisostere for other cyclic systems, such as piperidine, often with improved properties.[1]
Quantifying Three-Dimensionality: The Fsp3 Character
The fraction of sp3-hybridized carbons (Fsp3) is a simple yet powerful descriptor for quantifying the three-dimensionality of a molecule.[5][10] It is calculated as:
An analysis of marketed drugs revealed an average Fsp3 of 0.47, whereas the average for combinatorial chemistry libraries was much lower at 0.36.[3] This suggests that a higher Fsp3 is correlated with a greater probability of clinical success.[5][6]
Computational Prediction of Fsp3 Character
Before embarking on synthesis, the Fsp3 character of virtual compounds based on the 7-azaspiro[3.5]nonan-1-ol scaffold can be readily calculated using cheminformatics software. This allows for the early-stage filtering and prioritization of designs with a more desirable 3D profile.
Metabolic Stability: A Critical Hurdle in Drug Development
Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver.[11][12] Poor metabolic stability leads to rapid clearance from the body, resulting in low bioavailability and a short duration of action.[11] The cytochrome P450 (CYP) family of enzymes is responsible for the phase I metabolism of a vast majority of drugs.[12]
Synergy between Fsp3 Character and Metabolic Stability of 7-Azaspiro[3.5]nonan-1-ol Scaffolds
The inherent high Fsp3 character of the 7-azaspiro[3.5]nonan-1-ol scaffold directly contributes to its potential for enhanced metabolic stability.[1][6]
Causality behind the Enhanced Stability:
Steric Shielding: The rigid, 3D architecture of the scaffold can sterically hinder the approach of metabolizing enzymes to susceptible sites on the molecule.
Lack of Aromatic C-H Bonds: Unlike "flat" aromatic compounds, this scaffold lacks the electron-rich C-H bonds that are prime targets for oxidative metabolism by CYP enzymes.
Reduced Lipophilicity: While not always the case and dependent on substituents, the introduction of spirocyclic centers can sometimes lead to a reduction in lipophilicity, which can correlate with lower rates of metabolism.[6][9]
The following diagram illustrates the logical relationship between a high Fsp3 character and improved metabolic outcomes.
Caption: Relationship between high Fsp3 and clinical success.
Experimental Workflows for Assessment
To experimentally validate the theoretical advantages of the 7-azaspiro[3.5]nonan-1-ol scaffold, a systematic approach combining computational analysis and in vitro assays is essential.
Protocol 1: In Silico Analysis of Fsp3 Character and Drug-Likeness
This protocol serves as a self-validating system for the early-stage assessment of virtual compounds.
Objective: To calculate the Fsp3 character and other key molecular descriptors to predict the "drug-likeness" of novel 7-azaspiro[3.5]nonan-1-ol derivatives.
Methodology:
Structure Generation: Draw the structures of the 7-azaspiro[3.5]nonan-1-ol derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
Descriptor Calculation: Import the structures into a cheminformatics platform (e.g., DataWarrior, SwissADME).[13][14]
Causality: These platforms use established algorithms to calculate a range of descriptors that are crucial for predicting a compound's behavior in a biological system.[14]
Calculate the following descriptors:
Fsp3
Molecular Weight (MW)
Calculated LogP (cLogP)
Topological Polar Surface Area (TPSA)
Hydrogen Bond Donors and Acceptors
Rotatable Bond Count
Filtering and Analysis:
Apply rule-based filters, such as Lipinski's Rule of Five, to identify compounds with a higher likelihood of oral bioavailability.[14]
Set a specific threshold for Fsp3 (e.g., > 0.42) to prioritize compounds with a higher degree of saturation.[14]
Trustworthiness: Compare the calculated properties of your novel derivatives to those of known drugs to benchmark your designs.
The following diagram outlines this computational workflow.
Caption: A workflow for applying molecular descriptors.
Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of 7-azaspiro[3.5]nonan-1-ol derivatives.[11]
Materials:
Test compounds and positive control compounds (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized one like Carbamazepine).
Pooled Human Liver Microsomes (HLM).
Phosphate buffer (pH 7.4).
NADPH regenerating system (Cofactor).
Acetonitrile with an internal standard (for quenching and analysis).
96-well plates.
LC-MS/MS system.
Methodology:
Preparation:
Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).
Prepare a working solution of HLM in phosphate buffer on ice.
Causality: Using pooled HLM from multiple donors averages out inter-individual variability in enzyme expression.
Incubation:
In a 96-well plate, add the HLM solution to each well.
Add the test compound or control to the wells to achieve the final desired concentration (e.g., 1 µM).
Pre-incubate the plate at 37°C for 5 minutes to allow the compounds to equilibrate with the microsomes.
Trustworthiness: Include a negative control with no NADPH to account for non-enzymatic degradation.
Reaction Initiation and Time Points:
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
Causality: NADPH is a necessary cofactor for CYP450 enzyme activity.
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.
Sample Processing and Analysis:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression line gives the rate constant of elimination (k).
Calculate the half-life (t1/2) as: t1/2 = 0.693 / k
The following table presents hypothetical data from a metabolic stability assay comparing a 7-azaspiro[3.5]nonan-1-ol derivative with a "flat" aromatic analogue and control compounds.
Compound
Scaffold Type
Fsp3
t1/2 (min)
CLint (µL/min/mg)
Verapamil
Positive Control
0.38
8.5
81.5
Carbamazepine
Positive Control
0.20
> 60
< 11.6
Compound A
"Flat" Aromatic
0.15
12.3
56.3
Compound B
7-Azaspiro[3.5]nonan-1-ol
0.82
55.1
12.6
Interpretation:
Compound A , the "flat" analogue with a low Fsp3, shows rapid metabolism, similar to the positive control Verapamil.
Compound B , incorporating the 7-azaspiro[3.5]nonan-1-ol scaffold and having a high Fsp3, demonstrates significantly improved metabolic stability, with a much longer half-life and lower intrinsic clearance, approaching the stability of the negative control.
This data strongly supports the hypothesis that the high Fsp3 character of the 7-azaspiro[3.5]nonan-1-ol scaffold confers enhanced metabolic stability. Real-world studies have shown similar trends. For instance, a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were identified as potent covalent inhibitors of KRAS G12C with favorable metabolic stabilities in human and mouse liver microsomes.[15] Similarly, novel 7-azaspiro[3.5]nonane derivatives have been developed as potent GPR119 agonists with desirable pharmacokinetic profiles.[16]
The following diagram depicts a simplified GPR119 signaling pathway, a target for which 7-azaspiro[3.5]nonane derivatives have shown promise.[8][9][16]
Caption: GPR119 Signaling Pathway.
Conclusion and Future Outlook
The 7-azaspiro[3.5]nonan-1-ol scaffold represents a powerful tool in the medicinal chemist's arsenal for escaping molecular "flatland." Its inherent high Fsp3 character is not merely an abstract descriptor but a direct contributor to improved physicochemical properties and, critically, enhanced metabolic stability. By leveraging a combination of in silico prediction and robust in vitro assessment, researchers can rationally design and validate novel drug candidates with a higher probability of clinical success. The continued exploration of this and other sp3-rich scaffolds will undoubtedly pave the way for the next generation of innovative and effective therapeutics.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
BenchChem. (2025). Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries.
BLDpharm. (2021). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
Stepan, A. F., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
Semantic Scholar. Fsp3: A new parameter for drug-likeness.
Wang, Y., et al. (2020). Fsp3: A new parameter for drug-likeness. Drug Discovery Today, 25(10), 1839-1845.
Caplin, M., et al. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Society Reviews, 50(8), 5034-5063.
BenchChem. (2025). A Comparative Analysis of 7-Azaspiro[3.5]nonane-Based Inhibitors: Potency and Therapeutic Potential.
BenchChem. (2025). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
Park, H., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949.
Freeman-Cook, K. D., et al. (2021). Target-based evaluation of 'drug-like' properties and ligand efficiencies. RSC Medicinal Chemistry, 12(8), 1323-1335.
Ohta, H., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
Ghosh, A. K., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 65(7), 5436-5449.
Galloway, W. R. J. D., et al. (2019). Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks.
Shultz, M. D. (2024). Property-Based Drug Design Merits a Nobel Prize. ACS Medicinal Chemistry Letters.
Mthethwa, T., & Agoni, C. (2022). The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds. F1000Research, 11, 1269.
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
BenchChem. (2025). A Comparative Guide to Fsp3 and Other Molecular Descriptors for Drug-Likeness.
WuXi AppTec DMPK. (2023). Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models.
Optibrium. Considering the Impact of 'Drug-like' Properties on the Chance of Success.
BenchChem. (2025). A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.
Gorka, M., et al. (2023). Progress in Antimelanoma Research of Natural Triterpenoids and Their Derivatives: Mechanisms of Action, Bioavailability Enhancement and Structure Modifications. International Journal of Molecular Sciences, 24(23), 16757.
Connon, S. J., & Rozas, I. (2025). Feature Reviews in Medicinal Chemistry. Pharmaceuticals, 18(2), 241.
Caplin, M. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Society Reviews, 50(8), 5034-5063.
BioIVT. Metabolic Stability Assay Services.
Coelho, P. S., et al. (2020). Biocatalytic Strategy for Construction of sp3-Rich Polycyclic Compounds from Directed Evolution and Computational Modeling. Journal of the American Chemical Society, 142(26), 11464-11473.
Frontage Labor
Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(8), 3557-3583.
Molecular weight and formula of 7-Azaspiro[3.5]nonan-1-ol HCl
The following technical guide is structured to provide an authoritative, deep-dive analysis of 7-Azaspiro[3.5]nonan-1-ol hydrochloride . It is designed for medicinal chemists and process scientists, focusing on the molec...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an authoritative, deep-dive analysis of 7-Azaspiro[3.5]nonan-1-ol hydrochloride . It is designed for medicinal chemists and process scientists, focusing on the molecule's utility as a high-value spirocyclic scaffold ("Escape from Flatland"), its physicochemical properties, and rigorous protocols for its synthesis and handling.
High-Fidelity Scaffold for Next-Generation Drug Discovery
Physicochemical Identity & Core Specifications[1]
The 7-azaspiro[3.5]nonan-1-ol scaffold represents a strategic structural motif in modern medicinal chemistry, offering a rigid, sp³-rich alternative to traditional piperidine or cyclohexyl rings. The hydrochloride salt form is the standard for stability and handling in solid-phase and solution-phase synthesis.
Molecular Identity Card
Property
Specification
IUPAC Name
7-Azaspiro[3.5]nonan-1-ol hydrochloride
Common Name
7-Azaspiro[3.5]nonan-1-ol HCl
CAS Number (HCl Salt)
2098127-43-4
CAS Number (Free Base)
1780192-55-3
Molecular Formula
C₈H₁₆ClNO (Salt) / C₈H₁₅NO (Base)
Molecular Weight
177.67 g/mol (Salt) / 141.21 g/mol (Base)
Exact Mass
177.0920 (Salt)
Physical Form
White to off-white crystalline solid
Solubility
Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
pKa (Calculated)
~9.5 (Secondary Amine)
Critical Note on Isomerism : Researchers must distinguish this compound from its regioisomer, 7-azaspiro[3.5]nonan-2-ol (CAS 587869-08-7). The position of the hydroxyl group (C1 vs. C2 on the cyclobutane ring) significantly alters the vector orientation for subsequent derivatization.
Structural Significance in Medicinal Chemistry
The "Escape from Flatland" Imperative
In the pursuit of novel IP and improved physicochemical properties, the 7-azaspiro[3.5]nonane core serves as a superior bioisostere for 4-substituted piperidines.
Vector Orthogonality : Unlike the flexible chair conformation of piperidine, the spirocyclic junction at C4 locks the cyclobutane ring perpendicular to the piperidine ring. This rigid 3D architecture allows substituents at the C1-hydroxyl position to probe unique binding pockets unavailable to flat aromatic or flexible aliphatic analogs.
Metabolic Stability : The quaternary spiro-carbon prevents oxidative metabolism at the typical "soft spot" (the 4-position of piperidine), potentially extending half-life (
) in microsomal stability assays.
Fsp³ Character : Increasing the fraction of sp³-hybridized carbons correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.
Synthetic Architecture & Experimental Protocols
The synthesis of 7-azaspiro[3.5]nonan-1-ol HCl typically proceeds via the reduction of the corresponding spiro-ketone. Below is a rigorous, self-validating workflow for the preparation and isolation of the HCl salt.
Retrosynthetic & Process Workflow
Caption: Linear synthetic pathway from commercially available piperidine precursors to the target spiro-amino alcohol.
Detailed Protocol: Reduction and Salt Formation
Objective : Convert tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate to 7-azaspiro[3.5]nonan-1-ol HCl.
Phase A: Stereoselective Reduction
Setup : Charge a flame-dried round-bottom flask with tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) and anhydrous Methanol (10 V). Cool the solution to 0°C under N₂ atmosphere.
Reagent Addition : Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (H₂).
Reaction : Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours.
IPC (In-Process Control) : Monitor by TLC (50% EtOAc/Hexane) or LCMS. Disappearance of the ketone peak (M+H-Boc) confirms completion.
Workup : Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the N-Boc alcohol intermediate.
Phase B: Deprotection & Crystallization
Dissolution : Dissolve the crude N-Boc intermediate in 1,4-Dioxane (5 V).
Acidolysis : Add 4M HCl in Dioxane (5.0 eq) dropwise at RT.
Precipitation : Stir for 2–4 hours. The product typically precipitates as a white solid.
Isolation : Dilute with Et₂O (10 V) to maximize precipitation. Filter the solid under N₂.
Purification : Wash the filter cake with cold Et₂O. Dry under high vacuum at 40°C for 12 hours.
Quality Control & Validation
To ensure scientific integrity, the following analytical criteria must be met before using this compound in downstream biological assays.
Method
Acceptance Criteria
Diagnostic Signals
¹H NMR (D₂O)
>95% Purity
δ 4.15 ppm (m, 1H) : Characteristic signal for the CH-OH proton on the cyclobutane ring.δ 3.20-3.40 ppm : Piperidine ring protons (shifted downfield due to HCl salt).
LCMS
Single Peak
m/z = 142.1 [M+H]⁺ : Corresponds to the free base mass (141.2) + proton. No Boc-protected adducts (m/z ~242) should remain.
Chloride Content
19.5% ± 1.0%
Confirm mono-hydrochloride stoichiometry via Argentometric titration or Ion Chromatography.
Handling, Stability, and Safety
Hygroscopicity : As a secondary amine hydrochloride, the compound is hygroscopic. Store in a desiccator at -20°C for long-term stability.
Reactivity : The secondary amine is a nucleophile; avoid inadvertent exposure to electrophiles (aldehydes, acid chlorides) unless intended. The C1-hydroxyl is less reactive but can be acylated under forcing conditions.
PPE : Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
References
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. (Contextual grounding for spiro-scaffold synthesis).
PubChem . (2025). Compound Summary: 7-Azaspiro[3.5]nonane.[1][2][3][][5][6][7] National Library of Medicine. Retrieved from [Link]
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529.
Title: Functionalization Strategies for the Hydroxyl Group in 7-Azaspiro[3.5]nonan-1-ol: A Modular Guide
This application note provides a comprehensive technical guide for the functionalization of 7-Azaspiro[3.5]nonan-1-ol , a high-value sp3-rich scaffold in modern drug discovery.[1] Introduction & Strategic Importance The...
Author: BenchChem Technical Support Team. Date: March 2026
This application note provides a comprehensive technical guide for the functionalization of 7-Azaspiro[3.5]nonan-1-ol , a high-value sp3-rich scaffold in modern drug discovery.[1]
Introduction & Strategic Importance
The 7-azaspiro[3.5]nonane scaffold represents a critical "Escape from Flatland" motif in medicinal chemistry.[2] Unlike traditional planar aromatics, this spirocyclic system offers defined three-dimensional vectors, improved solubility, and unique lipophilicity profiles (LogP modulation).
The 1-ol derivative (hydroxyl group at the C1 position of the cyclobutane ring, adjacent to the spiro center) presents specific synthetic challenges and opportunities compared to the more common 2-ol isomer.
Steric Environment: The C1 hydroxyl is in a neopentyl-like position, adjacent to the quaternary spiro carbon (C4). This steric crowding retards standard
approaches and increases the risk of elimination or rearrangement during carbocation-mediated transformations.
Stereochemistry: The C1 position is a chiral center. Functionalization strategies must account for retention, inversion, or ablation of this stereocenter.
Prerequisite: Orthogonal Protection Strategy
Before functionalizing the hydroxyl group, the secondary amine at position 7 must be masked to prevent competitive N-alkylation or oxidation.
Protocol: N-Boc Protection
Reagents: Di-tert-butyl dicarbonate (
), Triethylamine (), Dichloromethane (DCM).
Rationale: The Boc group is stable to basic conditions (alkylations) and oxidizing agents (Swern, Dess-Martin) used in OH functionalization.
Step-by-Step:
Dissolve 7-azaspiro[3.5]nonan-1-ol (1.0 equiv) in DCM (0.2 M).
Add
(1.5 equiv) followed by (1.1 equiv) at 0°C.
Warm to RT and stir for 4 hours.
QC Check: Monitor by TLC (ninhydrin stain active for amine; disappears upon protection).
Workup: Wash with 1M citric acid (removes unreacted amine), brine, dry over
.
Yield: Typically >90%. Product: tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
Functionalization Module A: Oxidation to Spiro-Cyclobutanone
Objective: Convert the secondary alcohol to a ketone. This "resets" the stereocenter and provides a gateway for reductive amination, Grignard addition, or gem-difluorination.
Challenge: Cyclobutanols are strained. Harsh acidic oxidants (Jones reagent) may trigger ring-opening or rearrangement.
Solution: Use Dess-Martin Periodinane (DMP) for mild, neutral oxidation.
Protocol:
Setup: Dissolve N-Boc-1-ol substrate (1.0 equiv) in anhydrous DCM (0.1 M) under
.
Addition: Add DMP (1.2 equiv) in one portion at 0°C.
Reaction: Stir at RT for 2–4 hours. The mixture may become cloudy.
Quench (Critical): Add a 1:1 mixture of sat.
and sat. . Stir vigorously until the organic layer is clear (removes iodine byproducts).
Isolation: Extract with DCM, dry, and concentrate.
Application: The resulting ketone is a versatile electrophile for installing quaternary centers at C1.
Objective: Replace -OH with -F. Fluorine acts as a bioisostere, preventing metabolic oxidation and modulating pKa, but introduces a high risk of rearrangement in strained rings.
Reagent Choice:Deoxo-Fluor is preferred over DAST due to higher thermal stability, but temperature control is paramount to prevent ring expansion (to cyclopentane derivatives).
Protocol:
Safety: Perform in a plastic vessel (fluoride attacks glass) or strictly anhydrous glassware.
Reaction: Dissolve substrate in DCM at -78°C .
Addition: Add Deoxo-Fluor (1.2 equiv) dropwise.
Warming: Allow to warm only to 0°C (do not heat). Stir for 1 hour.
Quench: Pour into sat.
(gas evolution!).
Note: If elimination (alkene formation) is observed, switch to PBSF (Perfluorobutanesulfonyl fluoride) with mild base (DBU) for a more controlled
fluorination.
Decision Tree & Workflow Visualization
The following diagram illustrates the strategic decision-making process for functionalizing the 7-azaspiro[3.5]nonan-1-ol scaffold.
Caption: Strategic workflow for the divergent functionalization of the N-protected 7-azaspiro[3.5]nonan-1-ol core.
Quantitative Data Summary
Transformation
Reagent System
Key Risk
Typical Yield
Stereochem Outcome
Oxidation
Dess-Martin Periodinane
Acid-catalyzed ring opening
85-95%
Ablated (sp2)
Inversion
DIAD / PPh3 / PhCOOH
Steric hindrance (Neopentyl)
60-80%
Inversion (Walden)
Fluorination
Deoxo-Fluor (-78°C)
Rearrangement / Elimination
50-70%
Inversion
Alkylation
NaH / MeI
Over-alkylation
80-90%
Retention
References
PubChem. 7-azaspiro[3.5]nonan-1-ol hydrochloride (Compound Summary). National Library of Medicine.
BenchChem. Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry.
Meyers, M.J., et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH).[5] Taylor & Francis Online.
Burkhard, J.A., et al. Oxetanes as Versatile Elements in Drug Discovery and Synthesis. (Context on strained ring functionalization).
Sigma-Aldrich. 1-Oxa-7-azaspiro[3.5]nonane Product Information. (Structural Analog Data).
Reaction conditions for coupling 7-Azaspiro[3.5]nonan-1-ol with carboxylic acids
This Application Note and Protocol guide details the reaction conditions for coupling 7-Azaspiro[3.5]nonan-1-ol with carboxylic acids. This scaffold, a bioisostere of piperidine and morpholine, presents unique chemoselec...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the reaction conditions for coupling 7-Azaspiro[3.5]nonan-1-ol with carboxylic acids. This scaffold, a bioisostere of piperidine and morpholine, presents unique chemoselectivity challenges due to the presence of both a secondary amine (nucleophilic) and a sterically hindered secondary alcohol.
Executive Summary & Strategic Analysis
7-Azaspiro[3.5]nonan-1-ol is a high-value
-rich scaffold used in medicinal chemistry to improve metabolic stability and solubility ("Escape from Flatland").[1]
Key Structural Challenges:
Dual Nucleophilicity: The molecule contains a secondary amine (Position 7) and a secondary alcohol (Position 1).[1]
Reactivity Order:
.
Steric Hindrance: The hydroxyl group at Position 1 is on a cyclobutane ring adjacent to the quaternary spiro center (C4). This creates a "neopentyl-like" steric environment, making O-acylation with bulky carboxylic acids difficult using standard carbodiimide coupling (e.g., EDC).[1]
Stereochemistry: The alcohol exists as cis or trans relative to the amine.[1] Coupling reactions may require retention (Steglich) or inversion (Mitsunobu) of this configuration.
Decision Matrix: Amide vs. Ester
Before selecting a protocol, determine the target bond.
Caption: Strategic workflow for selecting the correct coupling protocol based on chemoselectivity requirements.
Protocol A: N-Acylation (Amide Formation)
Objective: Couple a carboxylic acid to the N7-position while leaving the C1-hydroxyl group unreacted.[1]
Mechanism: The secondary amine is significantly more nucleophilic than the hindered alcohol.[1] Using a selective reagent like T3P (Propylphosphonic anhydride) minimizes competitive ester formation.
Materials
Substrate: 7-Azaspiro[3.5]nonan-1-ol (Free base or HCl salt).
Reagent: T3P (50% w/w in EtOAc or DMF) or HATU.
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
Solvent: Dichloromethane (DCM) or DMF (for polar acids).
Step-by-Step Procedure
Preparation: Dissolve the carboxylic acid (1.0 equiv) and 7-Azaspiro[3.5]nonan-1-ol (1.1 equiv) in anhydrous DCM (0.1 M concentration).
Note: If using the HCl salt of the amine, add 1.0 equiv of DIPEA to neutralize it first.
Base Addition: Add DIPEA (3.0 equiv) and stir at
for 5 minutes.
Coupling: Add T3P (1.5 equiv) dropwise.
Why T3P? It activates the acid as a mixed anhydride that reacts rapidly with amines but slowly with alcohols, ensuring high chemoselectivity.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.
Purification: Silica gel chromatography (MeOH/DCM gradient).
Expected Yield: 85–95% (Amide); <5% (Ester).
Protocol B: O-Acylation (Ester Formation)
Objective: Couple a carboxylic acid to the C1-hydroxyl group.[1]
Critical Prerequisite: The N7-amine MUST be protected (e.g., N-Boc-7-azaspiro[3.5]nonan-1-ol) to prevent amide formation.
Method B1: Steglich Esterification (Retention of Configuration)
Best for simple, non-hindered carboxylic acids.[1]
Dissolution: Dissolve N-Boc-7-azaspiro[3.5]nonan-1-ol (1.0 equiv), Carboxylic Acid (1.2 equiv), and DMAP (0.1–0.2 equiv) in anhydrous DCM.
Activation: Cool to
. Add EDC·HCl (1.5 equiv) or DCC (1.2 equiv).
Expert Tip: EDC is preferred over DCC as the urea byproduct is water-soluble, simplifying work-up.
Reaction: Stir at RT for 12–18 hours.
Troubleshooting: If conversion is low due to steric hindrance at C1, switch to Method B2 .
Note: This method is highly effective for hindered alcohols as it activates the oxygen, making it a good leaving group for the carboxylate nucleophile.
Quantitative Comparison of Conditions
Parameter
N-Acylation (T3P)
O-Acylation (Steglich)
O-Acylation (Yamaguchi)
O-Acylation (Mitsunobu)
Target Group
Amine (N7)
Alcohol (C1)
Alcohol (C1)
Alcohol (C1)
N-Protection?
Not Required
Required (Boc/Cbz)
Required
Required
Steric Tolerance
High
Low
High
Medium
Stereochemistry
Retained
Retained
Retained
Inverted
Primary Reagent
T3P / HATU
EDC / DMAP
2,4,6-TCBC
DIAD /
Typical Yield
>90%
60-80%
80-95%
70-90%
References
BenchChem. Synthesis of 7-Azaspiro[3.5]nonan-1-one and Derivatives. Retrieved from .
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters, 12(9), 1944–1947. (Context on spirocyclic bioisosteres).
PubChem. 7-Azaspiro[3.5]nonan-1-ol Compound Summary. National Library of Medicine. Retrieved from .
Wuxi AppTec. Preparation of 7-azaspiro[3.5]nonane derivatives.[1] Patent WO2012037410. (Describes industrial handling of this scaffold).
Application Note: Scalable Manufacturing of 7-Azaspiro[3.5]nonan-1-ol Hydrochloride
[1] Executive Summary The 7-azaspiro[3.5]nonane scaffold has emerged as a critical "bioisostere" in modern drug discovery, offering a rigidified, three-dimensional alternative to the piperidine or morpholine rings common...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The 7-azaspiro[3.5]nonane scaffold has emerged as a critical "bioisostere" in modern drug discovery, offering a rigidified, three-dimensional alternative to the piperidine or morpholine rings commonly found in GPCR and kinase inhibitors.[1] Specifically, 7-azaspiro[3.5]nonan-1-ol provides a unique vector for hydrogen bonding while maintaining a compact spirocyclic footprint.[1]
This Application Note details a scalable, four-step synthetic protocol designed for multigram to kilogram production. Unlike bench-scale methods that often rely on unscalable diazomethane ring expansions or expensive transition metal catalysts, this route utilizes a robust [2+2] ketene cycloaddition strategy.[1] This document integrates process safety, critical process parameters (CPPs), and troubleshooting logic to ensure reproducible high-purity isolation of the hydrochloride salt.
Retrosynthetic Logic & Strategy
The structural challenge of 7-azaspiro[3.5]nonan-1-ol lies in the construction of the strained cyclobutane ring fused to a piperidine core.[1]
Strategic Disconnection
We bypass the difficult dialkylation of piperidine-4-carboxylates by utilizing the high reactivity of exocyclic enamines/olefins.[1] The central strategy involves:
Olefination: Converting commercially available N-Boc-4-piperidone to the exocyclic methylene derivative.[1]
Cycloaddition: Constructing the cyclobutane ring via a regioselective [2+2] reaction with in situ generated dichloroketene.
Reductive Dechlorination: Removing the auxiliary chlorine atoms to reveal the native cyclobutanone.[1]
Stereoselective Reduction: Converting the ketone to the alcohol.[1]
Synthetic Pathway Visualization
The following diagram outlines the chemical flow and key intermediates.
Caption: Figure 1. Four-step scalable synthesis route from N-Boc-4-piperidone to target salt.
Detailed Experimental Protocols
Step 1: Preparation of tert-Butyl 4-methylenepiperidine-1-carboxylate
Objective: High-yield conversion of the ketone to the exocyclic alkene.[1]
Scale: 100 g Input
Suspension: Charge MTPPB (215 g) and THF (1.0 L) into a reactor under N2. Cool to 0–5 °C.[1]
Base Addition: Add KOtBu (70.5 g) portion-wise, maintaining internal temperature <10 °C. The mixture will turn bright yellow (ylide formation). Stir for 1 h at 0–5 °C.
Substrate Addition: Add N-Boc-4-piperidone (100 g) as a solution in THF (200 mL) dropwise over 45 min.
Reaction: Warm to 20–25 °C and stir for 4 h. Monitor by TLC/GC (Disappearance of ketone).
Work-up: Quench with saturated NH4Cl (500 mL). Extract with Heptane (2 x 500 mL).[1] Note: Heptane is preferred over EtOAc to precipitate Triphenylphosphine oxide (TPPO).[1]
Purification: Filter off the precipitated TPPO. Concentrate the filtrate. If necessary, pass through a short silica plug eluting with 5% EtOAc/Hexanes.[1]
Yield: Expect ~85–90 g (85–90%) of a colorless oil/low-melting solid.
Step 2: [2+2] Cycloaddition (The "Krepski-Hassner" Protocol)
Objective: Construction of the spiro-cyclobutane ring.[1]
Critical Safety: This reaction generates dichloroketene in situ.[1] Dichloroketene is highly reactive and toxic.[1] Perform in a well-ventilated fume hood.
Zinc-Copper Couple (Zn/Cu) or Activated Zn dust: 2.5 equiv.[1]
DME (Dimethoxyethane) or Diethyl Ether: 15 vol.[1]
Protocol:
Activation: Charge Activated Zn dust (82 g) and DME (1.2 L) to the reactor.
Substrate: Add the alkene (100 g) to the Zn slurry.
Addition: Add Trichloroacetyl chloride (110 g) dropwise over 2 hours.
Control: The reaction is exothermic.[1] Maintain temperature at 20–30 °C using a cooling bath. Do not allow to overheat, as polymerization of ketene reduces yield.[1]
Digestion: Stir for 12–16 h at room temperature.
Quench: Carefully add saturated NaHCO3 solution. Caution: Gas evolution.[1]
Isolation: Filter through Celite to remove Zinc residues. Extract filtrate with EtOAc.[1][2] Wash organics with Brine, dry (Na2SO4), and concentrate.[1][2]
Intermediate: The product is tert-butyl 2,2-dichloro-1-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[1] Used directly in the next step.
Step 3: Reductive Dechlorination
Objective: Removal of the gem-dichloro group to yield the parent cyclobutanone.[1]
Objective: Stereoselective reduction to the alcohol and Boc-deprotection.[1]
Protocol:
Reduction: Dissolve the ketone (50 g) in MeOH (500 mL). Cool to 0 °C.
Reagent: Add NaBH4 (1.1 equiv) portion-wise. Stir at 0 °C for 1 h.
Stereochemistry: Hydride attack typically occurs from the less hindered face, yielding the alcohol.[1] (Note: Spiro[3.5] systems often show high facial selectivity).[1]
Quench: Add Acetone (20 mL) to quench excess hydride, then concentrate. Partition between Water/DCM.[1] Isolate the organic layer and concentrate to give the N-Boc-alcohol.[1]
Deprotection: Dissolve the N-Boc-alcohol in 1,4-Dioxane (200 mL).
Acidification: Add 4M HCl in Dioxane (5 equiv). Stir at RT for 3 h. Product often precipitates.
Isolation: Filter the white solid. Wash with Et2O.[1][3] Dry under vacuum at 40 °C.[1]
Final Product:7-Azaspiro[3.5]nonan-1-ol hydrochloride .
Critical Process Parameters (CPPs) & Data
Step
Parameter
Target Range
Impact of Deviation
1
KOtBu Addition Temp
< 10 °C
Higher temps promote polymerization of the ylide or side reactions with the carbamate.
Unactivated Zn leads to stalled ketene formation and accumulation of acyl chloride (safety hazard).
2
Addition Rate
Slow (2-3 h)
Fast addition causes ketene dimerization (diketene tars) rather than cycloaddition.
3
Temperature
50–60 °C
< 40 °C leads to incomplete dechlorination (monochloro impurity).[1]
4
Quench pH
> 10 (Extraction)
Before HCl salt formation, ensure the Boc-intermediate is fully extracted.[1]
Troubleshooting & Logical Workflow
Use the following decision tree to resolve common synthetic issues.
Caption: Figure 2. Diagnostic logic for common yield-limiting factors.
Analytical Specifications
For the final Hydrochloride Salt:
Appearance: White to off-white crystalline solid.[1]
1H NMR (D2O/MeOD): Diagnostic multiplets for the cyclobutane ring (1.8–2.4 ppm) and piperidine ring protons adjacent to Nitrogen (3.0–3.5 ppm).[1] Absence of Boc singlet (1.45 ppm).
Mass Spec (ESI+): [M+H]+ corresponds to free base MW (Calc: 141.12, Found: 142.1).[1]
Chloride Content: Titration with AgNO3 should match theoretical % for mono-HCl.
References
Spirocyclic Scaffolds in Drug Design
Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.5]nonanes as Rigidified Piperidine Derivatives."[1] Journal of Organic Chemistry, 2010.[1]
Ketene [2+2] Cycloaddition Methodology
Krepski, L. R., & Hassner, A. "An improved procedure for the addition of dichloroketene to unactivated olefins."[1] Journal of Organic Chemistry, 1978.[1]
Specific Synthesis of 7-Azaspiro[3.
Pfizer Inc.[1][4] "Lactams as Tachykinin Antagonists."[1] WO 2003/051868.[1] (Describes the general spiro-piperidine construction).
BenchChem Technical Support.[1][5][6][7] "Synthesis of 7-Azaspiro[3.5]nonan-1-one." (General overview of the ketone precursor).
Dechlorination Protocols
Rasmussen, W. T., & Hassner, A. "Recent developments in the synthesis of chloroketenes."[1] Chemical Reviews, 1976.[1]
Disclaimer: This protocol is intended for research and development purposes. All chemical operations should be performed by qualified personnel adhering to local safety regulations.
Application Note & Protocol: High-Purity Synthesis of 7-Azaspiro[3.5]nonan-1-ol Hydrochloride
Abstract This comprehensive guide details the robust and reproducible conversion of 7-Azaspiro[3.5]nonan-1-ol free base to its corresponding hydrochloride (HCl) salt. The protocol herein is designed for researchers, medi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide details the robust and reproducible conversion of 7-Azaspiro[3.5]nonan-1-ol free base to its corresponding hydrochloride (HCl) salt. The protocol herein is designed for researchers, medicinal chemists, and drug development professionals who require a high-purity, crystalline salt suitable for further applications, including library synthesis and preclinical evaluation. We will elucidate the chemical principles, provide a detailed step-by-step protocol, and discuss critical parameters for process control and validation.
Introduction: The Significance of Hydrochloride Salt Formation
In pharmaceutical development, the conversion of a free base, particularly an amine, to a salt form is a critical step. Amine hydrochloride salts often exhibit enhanced physicochemical properties compared to their free base counterparts, including improved crystallinity, aqueous solubility, and stability.[1] These attributes are paramount for consistent formulation, bioavailability, and overall drug performance.
The 7-azaspiro[3.5]nonane scaffold is of significant interest in medicinal chemistry due to its inherent three-dimensionality, which can lead to improved pharmacological properties.[2][3] The presence of the secondary amine in 7-Azaspiro[3.5]nonan-1-ol provides a basic center that readily reacts with strong acids like hydrochloric acid to form a stable ammonium salt.[4] This conversion is an acid-base reaction where the lone pair of electrons on the nitrogen atom accepts a proton from HCl, forming an ionic bond between the protonated amine and the chloride ion.[4]
This application note provides a meticulously developed protocol for the synthesis of 7-Azaspiro[3.5]nonan-1-ol hydrochloride, ensuring high yield and purity.
Foundational Principles: The Chemistry of Amine Salt Formation
The conversion of an amine to its hydrochloride salt is a straightforward acid-base reaction. The nitrogen atom of the amine acts as a Lewis base, donating its lone pair of electrons to a proton (H+) from hydrochloric acid, the Lewis acid.
Several methods can be employed to achieve this transformation, with the choice of method often depending on the scale of the reaction and the solubility characteristics of the amine and its salt. Common sources of HCl include:
Anhydrous HCl gas: Bubbling dry HCl gas through a solution of the amine.[5][6]
HCl solution in an organic solvent: Utilizing commercially available solutions of HCl in solvents like dioxane, diethyl ether, or isopropanol.[7][8]
A critical consideration for successful salt formation, particularly for obtaining a crystalline product, is the use of anhydrous (dry) conditions. The presence of water can lead to the formation of oils or gummy precipitates, as many amine hydrochlorides are hygroscopic and highly soluble in water.[6]
Experimental Workflow for Hydrochloride Salt Formation
The following diagram illustrates the overall workflow for the conversion of 7-Azaspiro[3.5]nonan-1-ol free base to its hydrochloride salt.
Caption: A schematic overview of the key stages in the synthesis of 7-Azaspiro[3.5]nonan-1-ol hydrochloride.
Detailed Experimental Protocol
This protocol is optimized for the conversion of 7-Azaspiro[3.5]nonan-1-ol free base to its hydrochloride salt on a laboratory scale.
Materials and Equipment:
7-Azaspiro[3.5]nonan-1-ol free base
Anhydrous diethyl ether (Et₂O) or Anhydrous ethyl acetate (EtOAc)
2.0 M solution of hydrogen chloride in diethyl ether
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Dropping funnel or syringe
Büchner funnel and filter paper
Vacuum flask
Vacuum oven or desiccator
Standard laboratory glassware
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Table 1: Reagent Quantities
Reagent
Molecular Weight ( g/mol )
Amount (mmol)
Mass/Volume
Equivalents
7-Azaspiro[3.5]nonan-1-ol
141.21
10.0
1.41 g
1.0
2.0 M HCl in Diethyl Ether
-
10.5
5.25 mL
1.05
Anhydrous Diethyl Ether (for dissolution)
74.12
-
50 mL
-
Anhydrous Diethyl Ether (for washing)
74.12
-
2 x 10 mL
-
Procedure:
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-Azaspiro[3.5]nonan-1-ol (1.41 g, 10.0 mmol) in anhydrous diethyl ether (50 mL). Stir the solution at room temperature until the free base is completely dissolved.
Cooling: Place the flask in an ice bath and cool the solution to 0°C with continuous stirring.
Acidification: Slowly add a 2.0 M solution of HCl in diethyl ether (5.25 mL, 10.5 mmol) dropwise to the cooled amine solution over a period of 10-15 minutes. The formation of a white precipitate should be observed.
Precipitation and Stirring: After the addition is complete, continue to stir the resulting slurry at 0°C for an additional 30 minutes to ensure complete precipitation of the hydrochloride salt.
Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with two portions of cold anhydrous diethyl ether (10 mL each) to remove any unreacted starting material or excess HCl.
Drying: Dry the purified 7-Azaspiro[3.5]nonan-1-ol hydrochloride in a vacuum oven at 40-50°C or in a desiccator under high vacuum until a constant weight is achieved.
Characterization and Quality Control
The identity and purity of the synthesized 7-Azaspiro[3.5]nonan-1-ol hydrochloride should be confirmed by standard analytical techniques.
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The protonation of the amine nitrogen will induce a downfield shift in the signals of adjacent protons.
FT-IR Spectroscopy: The formation of the ammonium salt can be confirmed by the appearance of a broad absorption band in the region of 2400-2800 cm⁻¹, corresponding to the N-H stretching vibration of the ammonium ion.
Melting Point Analysis: A sharp melting point is indicative of a pure crystalline compound.
Elemental Analysis: To confirm the elemental composition of the synthesized salt.
Troubleshooting and Optimization
Issue
Potential Cause
Solution
Formation of an oil or gummy solid
Presence of water in the reagents or glassware.
Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Anhydrous ethyl acetate can also be a good alternative solvent for crystallization.[5]
Low Yield
Incomplete precipitation or loss of product during filtration.
Ensure the reaction mixture is sufficiently cooled and stirred for an adequate amount of time. Use a less polar solvent if the salt has significant solubility in the chosen solvent. Minimize the volume of washing solvent.
Product is off-white or discolored
Impurities in the starting material.
Purify the free base by chromatography or distillation before salt formation. The hydrochloride salt can also be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether).
Conclusion
The protocol described in this application note provides a reliable and efficient method for the preparation of high-purity 7-Azaspiro[3.5]nonan-1-ol hydrochloride. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment, a crystalline product suitable for a wide range of applications in drug discovery and development can be consistently obtained.
References
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]
PubMed. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]
Sciencemadness.org. (2021). Forming oxalate salts of amines. [Link]
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]
Sciencemadness.org. (2008). Converting to the hydrochloric salt for storage?. [Link]
YouTube. (2022). Amine and HCl - salt formation reaction. [Link]
Springer. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]
CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]
Google Patents. (n.d.).
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
Technical Support Center: Solubility Optimization for 7-Azaspiro[3.5]nonan-1-ol HCl
Case ID: SP-359-SOL Subject: Overcoming Solubility Limits of 7-Azaspiro[3.5]nonan-1-ol hydrochloride in Organic Media Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Diagnostic: The "Pola...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: SP-359-SOL
Subject: Overcoming Solubility Limits of 7-Azaspiro[3.5]nonan-1-ol hydrochloride in Organic Media
Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Diagnostic: The "Polarity Trap"
The Core Issue:
You are likely experiencing the "Brick Dust" phenomenon where 7-Azaspiro[3.5]nonan-1-ol hydrochloride (HCl) remains as an intractable solid in Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc).
The Mechanism:
This molecule presents a "dual-lock" solubility barrier:
Ionic Lattice Energy: The hydrochloride salt form creates a rigid ionic lattice that non-polar organic solvents cannot penetrate.
Hydrogen Bonding Network: The spirocyclic scaffold is rigid (low entropic freedom), and the C1-hydroxyl group adds a strong hydrogen bond donor/acceptor site.
The Solution Strategy:
To dissolve this molecule in organic solvents, you must break the ionic lattice. This is achieved either by Charge Neutralization (Free-basing) or Dielectric Shielding (High-polarity solvents) .
Primary Protocol: Free-Basing (The "Gold Standard")
Objective: Convert the insoluble HCl salt into the organic-soluble free amine.
Applicability: Use this when your downstream reaction requires non-polar solvents (DCM, Toluene, THF) or when performing liquid-liquid extraction.
Reagents Required[1][2][3]
Base: 2M NaOH or Saturated
(Target pH > 12). Note: Bicarbonate is often too weak for secondary amines.
Solvent: DCM or Chloroform (preferred due to high solubility of the spiro-amine).
Brine: Saturated NaCl solution.
Step-by-Step Methodology
Suspension: Suspend the 7-Azaspiro[3.5]nonan-1-ol HCl salt in water (10 mL per gram). It should dissolve fully; if not, gently warm to 35°C.
Basification:
Place the aqueous solution in an ice bath (0°C).
Slowly add 2M NaOH dropwise with vigorous stirring.
Critical Checkpoint: Monitor pH.[1] Continue until pH reaches 12–13. The solution will likely become cloudy as the free amine precipitates (oils out).
Extraction:
Add DCM (equal volume to water).
Transfer to a separatory funnel and shake vigorously for 2 minutes.
Observation: The organic layer (bottom) should clarify as it absorbs the free amine.
Objective: Keep the salt form but dissolve it for a reaction (e.g., nucleophilic substitution).
Applicability: When free-basing is chemically incompatible with your reagents.
Solvent System
Solubility Rating
Removal Difficulty
Recommended Use Case
Methanol (MeOH)
High
Low
Hydrogenations, deprotections.
DMSO
Very High
High (High BP)
or Alkylation reactions.
DMF
High
Moderate
Peptide coupling (HATU/EDC).
THF/Water (1:1)
Moderate
Low
Hydrolysis reactions.
Technical Tip: If you must use a non-polar solvent like DCM with the salt, add Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 - 2.0 equiv) directly to the reaction vessel. This performs an in-situ free-basing, generating a soluble amine and an insoluble ammonium salt byproduct (e.g., TEA·HCl).
Visual Troubleshooting Guides
Diagram 1: Solubility Decision Matrix
Caption: Logical workflow for selecting the correct solubilization strategy based on downstream application constraints.
Diagram 2: The Free-Basing Mechanism
Caption: Chemical transformation from the ionic lattice (insoluble) to the solvated free amine (soluble).
Frequently Asked Questions (FAQ)
Q: Can I use Phase Transfer Catalysts (PTC) instead of free-basing?A: Yes. If you cannot perform a separate extraction, adding 5-10 mol% of Tetrabutylammonium bromide (TBAB) allows the salt to dissolve in biphasic systems (e.g., DCM/Water) by shuttling the ion pair into the organic phase. This is excellent for alkylation reactions.
Q: I tried free-basing, but the product is trapped in the aqueous layer (emulsion). What now?A: The "1-ol" hydroxyl group makes even the free base somewhat polar.
Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic amine out of the water.
Solvent Change: Switch from DCM to Chloroform:Isopropanol (3:1) . This mixture is highly effective at extracting polar amines.
Q: Is the free amine stable for storage?A: Generally, spirocyclic amines are stable, but they absorb
from the air to form carbamates over time. It is best to store the HCl salt for long periods and convert to the free amine immediately before use.
Q: Can I use ultrasonic baths to dissolve the salt in DCM?A: Ultrasound will disperse the particles (making a fine suspension), but it will not dissolve the crystal lattice of the HCl salt in non-polar solvents. It is a physical, not chemical, solution. You need a base or a polar solvent.[4][3]
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5][6] (Standard protocols for amine purification and salt handling).
Stahl, P. H., & Wermuth, C. G. (Eds.).[7] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Detailed thermodynamics of salt solubility and counter-ion selection).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of acid-base extraction and phase transfer catalysis).
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 105428290, 7-Azaspiro[3.5]nonan-1-ol hydrochloride. (Structural confirmation).
Technical Support Center: Troubleshooting Low Yields in 7-Azaspiro[3.5]nonan-1-ol Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals The 7-azaspiro[3.5]nonane scaffold is a valuable structural motif in medicinal chemistry, prized for its three-dimensional architecture that can enhance pha...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The 7-azaspiro[3.5]nonane scaffold is a valuable structural motif in medicinal chemistry, prized for its three-dimensional architecture that can enhance pharmacological properties.[1] However, coupling reactions involving the secondary amine of 7-azaspiro[3.5]nonan-1-ol can be challenging, often resulting in lower than expected yields. This guide provides in-depth troubleshooting advice to address common issues encountered during these crucial synthetic steps.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low yields in my Buchwald-Hartwig amination with 7-azaspiro[3.5]nonan-1-ol?
Low yields in this specific reaction are often attributed to a combination of factors related to the substrate's structure and the general sensitivity of the catalytic system.[2] The secondary amine of 7-azaspiro[3.5]nonan-1-ol can present steric hindrance, and like other nitrogen-containing heterocycles, it has the potential to coordinate with the palladium catalyst, leading to deactivation.[3] Furthermore, organometallic reactions are highly sensitive to air and moisture, which can deactivate the catalyst.[2]
Q2: My Suzuki coupling with a derivative of 7-azaspiro[3.5]nonan-1-ol is sluggish. What are the likely causes?
The primary challenges in Suzuki-Miyaura couplings with sterically hindered partners, such as derivatives of 7-azaspiro[3.5]nonan-1-ol, often revolve around two key steps in the catalytic cycle: inefficient oxidative addition and difficult reductive elimination.[4] The steric bulk around the reaction center can impede the approach of the palladium catalyst to the aryl halide and hinder the final bond-forming step.[3][4] Additionally, protodeboronation, where the boronic acid reacts with residual water, can be a competing side reaction.[4]
Q3: I'm struggling with an amide coupling to the 7-azaspiro[3.5]nonan-1-ol nitrogen. What should I investigate first?
For amide bond formation, the first aspect to scrutinize is the activation of the carboxylic acid.[5] Inefficient activation will lead to low conversion.[6] The choice of coupling reagent and base is critical and highly dependent on the specific substrates.[7] Steric hindrance from both the spirocyclic amine and the carboxylic acid can also significantly slow down the reaction.[8]
Q4: Could the purity of my 7-azaspiro[3.5]nonan-1-ol be the issue?
Absolutely. The purity of all starting materials is paramount in coupling reactions. Impurities can interfere with the catalyst or participate in side reactions. It is crucial to ensure your 7-azaspiro[3.5]nonan-1-ol is of high purity and free from any residual reagents from its synthesis.
Troubleshooting Guides
Buchwald-Hartwig Amination: Low Yield Diagnosis
If you are experiencing low yields in the Buchwald-Hartwig amination of 7-azaspiro[3.5]nonan-1-ol, a systematic approach to troubleshooting is essential.
Problem 1: Catalyst Inactivation or Low Activity
Underlying Cause: The secondary amine of the spirocycle or other nitrogen-containing heterocycles in the reaction can coordinate to the palladium center, inhibiting its catalytic activity.[2][3] The presence of oxygen or moisture can also lead to the formation of inactive palladium species.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Recommended Starting Conditions for Optimization:
Parameter
Recommendation
Rationale
Palladium Pre-catalyst
G3 or G4 Precatalysts (e.g., XPhos Pd G3)
These are air- and moisture-stable and reliably form the active catalytic species.
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), palladium pre-catalyst (1-5 mol%), and ligand (if not using a pre-catalyst, 1.2-6 mol%).
Add the base (1.4-2.0 equiv.).
Add 7-azaspiro[3.5]nonan-1-ol (1.2 equiv.).
Add the anhydrous, degassed solvent via syringe.
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC, GC-MS, or LC-MS.[3]
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.[2]
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
For Suzuki-Miyaura couplings involving derivatives of 7-azaspiro[3.5]nonan-1-ol, overcoming steric hindrance is key to achieving high yields.
Problem 1: Inefficient Oxidative Addition or Reductive Elimination
Underlying Cause: The steric bulk of the spirocyclic scaffold can hinder both the initial oxidative addition of the palladium catalyst to the aryl halide and the final reductive elimination step that forms the desired C-C bond.[4]
Troubleshooting Logic:
Caption: Key optimization points for sterically hindered Suzuki couplings.
These facilitate reactions with challenging, sterically hindered substrates.[4]
Base
Moderate bases like K3PO4 or Cs2CO3
Stronger bases can sometimes lead to side reactions. The choice is substrate-dependent.
Solvent
Toluene/water or Dioxane/water mixtures
A mixed solvent system is often necessary to dissolve both the organic and inorganic reagents.
Boron Source
Boronic esters (e.g., pinacol esters)
Can be more stable towards protodeboronation compared to boronic acids.[4]
Amide Coupling: Overcoming Low Reactivity
Amide bond formation with the sterically hindered secondary amine of 7-azaspiro[3.5]nonan-1-ol requires careful selection of coupling reagents and conditions.
Problem 1: Incomplete Conversion
Underlying Cause: The nucleophilicity of the secondary amine is reduced due to steric hindrance, and the electrophilicity of the activated carboxylic acid may be insufficient.[8] Standard coupling reagents may not be effective.
Troubleshooting Strategy:
Caption: Troubleshooting workflow for difficult amide couplings.
Recommended Coupling Reagents for Hindered Amines:
Reagent
Class
Key Features
HATU
Uronium Salt
Highly effective for sterically demanding couplings, but can be prone to racemization with chiral carboxylic acids.[7]
COMU
Uronium Salt
Similar to HATU but often considered more efficient and with a better side-product profile.
T3P®
Phosphonic Anhydride
A powerful coupling reagent that is effective for hindered systems and generates water-soluble byproducts.
EDC/HOBt
Carbodiimide/Additive
A classic combination, but may be less effective for highly hindered substrates. Adding HOBt can suppress racemization.[10]
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) and the coupling reagent (1.1 equiv.) in an appropriate anhydrous solvent (e.g., DMF, DCM).
Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2.0-3.0 equiv.).
Stir the mixture at room temperature for 15-30 minutes to allow for activation of the carboxylic acid.
Add a solution of 7-azaspiro[3.5]nonan-1-ol (1.0-1.2 equiv.) in the same solvent.
Stir the reaction at room temperature or with gentle heating and monitor by LC-MS.
Once the reaction is complete, perform an appropriate aqueous workup to remove the coupling agent byproducts and excess base.
Purify the crude product by flash column chromatography or preparative HPLC.
References
BenchChem. (2025).
BenchChem. (2025). Stereoselective Synthesis of 7-Azaspiro[3.5]nonane: A Technical Guide. BenchChem.
BenchChem. (2025). Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries. BenchChem.
BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. BenchChem.
BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. BenchChem.
BenchChem. (2025). Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane. BenchChem.
West, M. J., Fyfe, J. W. B., Vantourout, J. C., & Watson, A. J. B. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
Reddit. (2018).
Reddit. (2021).
French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
Stenutz. 7-Boc-2-oxa-7-azaspiro[3.5]nonane.
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
PubChem. 1-Oxa-7-azaspiro(3.5)nonane.
Sigma-Aldrich. 1-Oxa-7-azaspiro[3.5]nonane.
Wikipedia. Suzuki reaction.
BenchChem. (n.d.). A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.
BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
Aapptec Peptides. Coupling Reagents.
Current Chemistry Letters. (2022).
Chemistry LibreTexts. (2023).
PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 7-Azaspiro[3.5]nonan-1-ol Hydrochloride
Executive Summary & Compound Profile
Compound: 7-Azaspiro[3.5]nonan-1-ol hydrochloride
CAS: 587869-08-7 (Generic reference for base/salt variants)
Role: Key spirocyclic scaffold in medicinal chemistry, often used to improve solubility and metabolic stability compared to flat aromatic systems [1].[1]
This guide addresses the critical purification challenges associated with this intermediate. As a spirocyclic amine salt, it exhibits unique solubility profiles and can trap inorganic salts during synthesis.[1] The protocols below prioritize the removal of inorganic contaminants (desalting) and the separation of regioisomers or unreacted starting materials (e.g., N-Boc protected precursors).
Decision Matrix: Selecting the Right Purification Protocol
Before initiating purification, assess the physical state and impurity profile of your crude material.[2]
Caption: Logical workflow for selecting the optimal purification method based on crude material state and impurity profile.
Detailed Purification Protocols
Method A: Recrystallization (The Gold Standard)
Best for: Removing minor organic impurities and obtaining crystalline solid.
The Science: Amine hydrochlorides are highly polar. They require a polar protic solvent to dissolve at high temperatures, but a less polar anti-solvent to crash out upon cooling.
Protocol:
Dissolution: Place crude solid in a flask. Add minimal Isopropanol (iPrOH) or Ethanol (EtOH) .[1] Heat to reflux (approx. 80°C) until fully dissolved.[1]
Note: If insoluble particles remain (likely inorganic salts), filter the hot solution through a heated funnel.
Anti-solvent Addition: While hot, add Diethyl Ether (Et2O) or Ethyl Acetate (EtOAc) dropwise until a slight turbidity persists.[1]
Crystallization: Remove from heat. Allow to cool slowly to room temperature (RT), then place in a fridge (4°C) for 12 hours.
Isolation: Filter the white precipitate under vacuum. Wash the cake with cold Et2O.
Drying: Dry in a vacuum oven at 40°C for 4 hours. Hygroscopic salts must be stored under nitrogen.
Method B: Acid-Base Extraction (Desalting)
Best for: Removing heavy inorganic loads (NaCl, Na2SO4) or non-basic organic impurities.[1]
The Science: This method leverages the pH-dependent solubility switch.[1] At high pH, the amine becomes neutral (lipophilic) and extracts into organics, leaving salts in the water.
Protocol:
Basification: Dissolve the crude HCl salt in minimal water. Adjust pH to >12 using 4M NaOH or saturated K2CO3 .[1]
Checkpoint: The solution should become cloudy as the free base oils out.
Extraction: Extract 3x with Dichloromethane (DCM) or Chloroform (CHCl3) .[1]
Tip: 7-Azaspiro compounds can be partially water-soluble even as free bases.[1] Adding NaCl (salting out) to the aqueous layer improves recovery.
Drying: Dry combined organics over anhydrous Na2SO4 . Filter and concentrate.
Salt Reformation: Dissolve the free base oil in dry Et2O or Dioxane. Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C. The pure HCl salt will precipitate immediately.
Troubleshooting Guide & FAQs
Q1: My product is an oil/gum and won't solidify. What is wrong?
Diagnosis: This is often caused by residual solvent (solvation) or trace impurities preventing crystal lattice formation.[1]
Solution:
Trituration: Add anhydrous Diethyl Ether (Et2O) or Acetonitrile (MeCN) to the gum. Sonicate vigorously for 20 minutes. The mechanical energy and solvent incompatibility usually force the gum to crumble into a solid [2].
Azeotropic Drying: Dissolve the gum in DCM and evaporate. Repeat with Toluene to remove trace water.[1]
Q2: I have a persistent impurity at [M+18] or [M+16] in LCMS.
Diagnosis:
[M+16]: Likely the N-oxide impurity, formed if the free base was exposed to air/oxidizers for too long.
[M+18]: Could be a ring-opened hydration product (rare for cyclobutanes but possible) or simply a water adduct in the MS source.[1]
Solution:
For N-Oxides: These are more polar.[1] Use Method B (Extraction) but wash the organic layer with a mild reducing agent (e.g., aqueous sodium bisulfite) or purify via Reverse Phase (C18) chromatography.
Q3: How do I remove residual Boc-protected intermediate?
Diagnosis: Incomplete deprotection during the synthesis step.[1]
Solution:
Reslurry: The Boc-protected amine is neutral and lipophilic.[1] The HCl salt of your product is polar.
Protocol: Suspend the crude solid in warm Ethyl Acetate . Stir for 30 mins. Filter. The solid cake is your product; the filtrate contains the Boc-impurity.
Data & Reference Tables
Table 1: Solubility Profile of 7-Azaspiro[3.5]nonan-1-ol HCl
Solvent
Solubility (RT)
Application
Water
High (>100 mg/mL)
Desalting (Aqueous phase)
Methanol
High
Dissolution for transfer
Isopropanol
Moderate (Heat required)
Recrystallization Solvent
DCM
Low (Insoluble)
Anti-solvent / Wash
Diethyl Ether
Insoluble
Anti-solvent / Trituration
DMSO
High
NMR Analysis
Table 2: Critical Chemical Shifts (1H NMR in DMSO-d6)
Use for verification of structure and salt formation.[1]
Proton Environment
Approx. Shift (δ)
Multiplicity
NH2+ (Salt proton)
8.5 - 9.2 ppm
Broad Singlet
CH-OH (Cyclobutane)
4.1 - 4.3 ppm
Multiplet
N-CH2 (Piperidine)
2.8 - 3.2 ppm
Multiplet
Spiro-CH2
1.8 - 2.2 ppm
Multiplet
References
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[1] [Link]
Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] Chapter on Salt Selection and Optimization. [Link][1]
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the Piperidine Ring. Organic Letters, 12(9), 1944–1947.[1] [Link]
Removing impurities from 7-Azaspiro[3.5]nonan-1-ol hydrochloride preparations
Executive Summary & Diagnostic Triage The preparation of 7-Azaspiro[3.5]nonan-1-ol hydrochloride presents a unique set of purification challenges. As a spirocyclic amino-alcohol, this molecule exhibits significant polari...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Diagnostic Triage
The preparation of 7-Azaspiro[3.5]nonan-1-ol hydrochloride presents a unique set of purification challenges. As a spirocyclic amino-alcohol, this molecule exhibits significant polarity, potential for hydrogen bonding, and a tendency to trap inorganic salts within its crystal lattice.
The synthesis typically involves the reduction of a spiro-ketone or lactam intermediate (often using hydride reagents like LiAlH₄ or NaBH₄), followed by N-deprotection (e.g., Boc removal) and salt formation. Consequently, the impurity profile is predictable.
Diagnostic Triage Table
Use this table to identify the likely impurity based on your observation.
Symptom
Probable Impurity/Issue
Immediate Action
Sticky/Hygroscopic Solid
Trapped solvent or excess HCl; Inorganic salts (Al/B) acting as Lewis acids.
Perform "Back-Extraction" (Protocol A) followed by lyophilization.
Broad Melting Point
Diastereomers (if C1 is chiral) or mixed Salt/Free-base stoichiometry.
Check ¹H NMR integration of the C1-H proton; Verify Cl⁻ content via titration.
"Oiling Out" during Recrystallization
Presence of lipophilic impurities (e.g., unreacted ketone/protected amine).
Use the "Two-Solvent Trituration" method (Protocol B).
Grey/White Sludge (Insoluble)
Aluminum/Boron salts from reduction workup.
Treat with Rochelle’s Salt (if Al) or MeOH quench (if B).
Add 1% Triethylamine (TEA) or NH₄OH to eluent; Switch to Amino-functionalized silica.
Deep Dive: Troubleshooting & Protocols
Issue 1: Inorganic Impurities (The "Hidden" Contaminants)
Context: If your precursor was reduced using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄), the resulting amine-alcohol can form stable complexes with Aluminum or Boron. These do not always appear in standard LCMS but cause the salt to become amorphous and hygroscopic.
The Solution: Rochelles's Salt Workup (For Al species)
Standard aqueous washes often fail to break Al-N bonds in amino alcohols.
Quench: Dilute the reaction mixture with diethyl ether (Et₂O).
Agitation: Stir vigorously for >4 hours. The tartrate chelates the aluminum, moving it into the aqueous phase.
Separation: The organic layer (containing the free base) will clarify. Proceed to salt formation.[2][3][4]
Issue 2: The "Sticky Salt" Syndrome (Hygroscopicity)
Context: 7-Azaspiro[3.5]nonan-1-ol HCl is a polar salt. If excess HCl is used during formation, or if residual water is present, the lattice collapses into an oil.
Protocol A: The "Back-Extraction" Purification
Use this when recrystallization fails.
This method relies on the pH-switchable solubility of the amine to leave non-basic impurities behind.
Dissolution: Dissolve the impure HCl salt in minimal water.
Basification: Adjust pH to >12 using 2M NaOH. The solution may become cloudy as the free base liberates.
Extraction: Extract 3x with Dichloromethane (DCM) or mixture of CHCl₃/IPA (3:1) if the alcohol is highly polar.
Wash: Wash combined organics with brine (critical for drying).
Re-Salting: Dry organics over Na₂SO₄. Filter. Add anhydrous HCl (4M in Dioxane) dropwise to the filtrate at 0°C.
Isolation: Filter the precipitate immediately under Nitrogen.
Issue 3: Removing Unreacted Ketone/Lactam
Context: The starting material (7-azaspiro[3.5]nonan-1-one) is less polar than the product.
Protocol B: Two-Solvent Trituration (Recrystallization)
Why it works: The ketone impurity is soluble in ether, while the HCl salt of the product is not.
Solvent A (Dissolution): Dissolve the crude salt in the minimum amount of hot Isopropanol (IPA) or Methanol .
Solvent B (Precipitation): Slowly add Diethyl Ether or MTBE until turbidity persists.
Cooling: Allow to cool to Room Temp, then 4°C.
Observation: If it oils out, reheat and add slightly more IPA. Scratch the flask wall to induce nucleation.
Wash: Filter the crystals and wash only with Solvent B (Ether).
Visualizing the Workflow
Workflow 1: Purification Decision Tree
Caption: A logical flow for determining the correct purification strategy based on impurity type.
Workflow 2: The "Back-Extraction" Loop
Caption: The chemical logic behind separating the amine from non-basic impurities.
Frequently Asked Questions (FAQ)
Q1: Why does my product turn pink/brown upon storage?A: Amines are susceptible to oxidation. While the HCl salt is generally stable, trace free-amine or metal impurities can catalyze oxidation.
Fix: Ensure the salt formation is stoichiometric (no excess free base). Store under Argon at -20°C. Recrystallize from Ethanol/Ether if discoloration occurs [1].
Q2: Can I use silica gel chromatography to purify the free base before making the salt?A: Yes, but standard silica is acidic and will bind the amine, causing "streaking."
Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase. Alternatively, use Neutral Alumina or Amino-functionalized silica to prevent strong adsorption [2].
Q3: My NMR shows a split peak for the proton at Position 1. Is this an impurity?A: Not necessarily. 7-Azaspiro[3.5]nonan-1-ol has a chiral center at C1. If you synthesized it from an achiral ketone without asymmetric catalysis, you have a racemate. The split peaks might indicate diastereomers only if there is another chiral center in the molecule (e.g., a substituent on the Nitrogen). If it is a clean racemate, the peaks should be identical unless you are using a chiral shift reagent.
Q4: How do I remove residual Boron if I used Borane-DMS?A: Boron forms sticky complexes with amino alcohols.
Fix: Reflux the crude reaction mixture in Methanol for 2 hours. This forms volatile Trimethyl Borate (B(OMe)₃), which can be removed by rotary evaporation. Repeat this "MeOH chase" 3 times [3].
References
BenchChem Technical Support. (2025).[1][5][6][7] Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. Retrieved from
PubChem. (n.d.). 7-azaspiro[3.5]nonan-1-ol hydrochloride (Compound Summary). Retrieved from
Organic Syntheses. (n.d.). Reduction of Amino Acids to Amino Alcohols: Boron Removal Strategies. Org. Synth. Coll. Vol. 10, p. 423. Retrieved from
Sigma-Aldrich. (n.d.). 1-Oxa-7-azaspiro[3.5]nonane Product Information & Safety Data. Retrieved from
Technical Support Center: Navigating Steric Hindrance in 7-Azaspiro[3.5]nonan-1-ol Derivatization
Introduction: The Challenge of a Crowded Scaffold The 7-azaspiro[3.5]nonan-1-ol scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pha...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of a Crowded Scaffold
The 7-azaspiro[3.5]nonan-1-ol scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1][2] However, its compact and rigid spirocyclic structure presents significant synthetic challenges, primarily due to steric hindrance around its two key functional groups: the secondary alcohol at the 1-position and the secondary amine at the 7-position. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming these hurdles and successfully derivatizing this promising scaffold.
The term "steric hindrance" refers to the obstruction of a chemical reaction due to the spatial arrangement of atoms within a molecule.[3] In the case of 7-azaspiro[3.5]nonan-1-ol, the cyclobutane and piperidine rings are fused at a single carbon atom, creating a congested environment that can impede the approach of reagents to the reactive sites. This can lead to sluggish reaction rates, low yields, and the formation of undesired byproducts.
Frequently Asked Questions (FAQs)
Q1: Why are my acylation reactions on the 1-hydroxyl group so slow and low-yielding?
A1: The secondary alcohol at the 1-position is situated on a cyclobutane ring, which is sterically demanding. The proximity of the piperidine ring further obstructs access to the hydroxyl group. Standard acylation conditions using acyl chlorides or anhydrides with tertiary amine bases like triethylamine (TEA) often fail or provide poor yields due to the inability of the nucleophilic alcohol to effectively attack the electrophilic acylating agent.
Q2: I am observing significant amounts of unreacted starting material when attempting to N-alkylate the piperidine nitrogen. What is the likely cause?
A2: The secondary amine at the 7-position is also sterically hindered. While it is generally more nucleophilic than the hydroxyl group, bulky alkylating agents will struggle to approach the nitrogen atom. Traditional N-alkylation methods with alkyl halides can be sluggish.[4] Furthermore, the basicity of the amine can be affected by steric factors, influencing its reactivity.[5]
Q3: Are there any protecting group strategies that can help?
A3: Yes, a common strategy is to protect the more reactive amine functionality first, allowing for less hindered derivatization of the alcohol. The Boc (tert-butyloxycarbonyl) group is a frequent choice for protecting the piperidine nitrogen. Once the alcohol is derivatized, the Boc group can be removed under acidic conditions to allow for subsequent N-functionalization.
Q4: Can I selectively derivatize the alcohol in the presence of the unprotected amine?
A4: While challenging, it is possible under carefully controlled conditions. Using a less reactive acylating agent and a non-nucleophilic base at low temperatures may favor O-acylation. However, competitive N-acylation is a significant risk. Protecting the amine is generally the more robust strategy for achieving selectivity.
Q5: What are some general tips for working with this scaffold?
A5:
Anhydrous Conditions: Ensure all reactions are carried out under strictly anhydrous conditions, as water can consume reagents and lead to side reactions.
Inert Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other unwanted reactions.
High-Purity Reagents: Use freshly distilled solvents and high-purity reagents to minimize impurities that could interfere with the reaction.
Reaction Monitoring: Closely monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to optimize reaction times and prevent over-reaction or decomposition.
Troubleshooting Guides for Common Derivatization Reactions
Acylation of the Sterically Hindered 1-Hydroxyl Group
Low yields and slow reaction rates are common issues when acylating the secondary alcohol. The following guide offers strategies to overcome these challenges.
Problem: Poor conversion to the desired ester.
**dot
graph TD {
A[Start: Low Acylation Yield] --> B{Potential Cause?};
B --> C[Insufficient Reagent Reactivity];
B --> D[Steric Hindrance Preventing Nucleophilic Attack];
B --> E[Suboptimal Catalyst];
C --> F[Solution: Use a more reactive acylating agent, e.g., acyl chloride instead of anhydride.];
D --> G[Solution: Employ a less bulky base or a catalytic nucleophile.];
E --> H[Solution: Introduce a highly effective acylation catalyst.];
}
}
Caption: Troubleshooting workflow for poor acylation yields.
Detailed Solutions & Protocols:
Enhanced Acylating Agent Reactivity: Instead of standard acid anhydrides, consider using more reactive acyl chlorides.
Catalytic Activation with DMAP or 1-Methylimidazole: 4-(Dimethylamino)pyridine (DMAP) and 1-methylimidazole (MI) are excellent nucleophilic catalysts for the acylation of sterically hindered alcohols.[6][7] They react with the acylating agent to form a highly reactive intermediate, which is then attacked by the alcohol.
Table 1: Comparison of Catalysts for Acylation of Hindered Alcohols
| Scandium(III) triflate | Lewis acid catalyst, effective for some systems. | 5-10 mol% |[7] |
Experimental Protocol: DMAP-Catalyzed Acylation
Dissolve 7-Azaspiro[3.5]nonan-1-ol (1.0 eq) and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
Cool the mixture to 0 °C in an ice bath.
Add triethylamine (1.5 eq) to the solution.
Slowly add the acyl chloride (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
N-Alkylation of the Sterically Hindered 7-Amino Group
Direct alkylation of the secondary amine can be difficult due to steric congestion.
Problem: Incomplete N-alkylation or no reaction.
**dot
graph TD {
A[Start: Failed N-Alkylation] --> B{Identify the Bottleneck};
B --> C[Poor Nucleophilicity of the Amine];
B --> D[Steric Clash with Alkylating Agent];
B --> E[Inadequate Leaving Group];
C --> F[Solution: Use a stronger, non-nucleophilic base to deprotonate the amine.];
D --> G[Solution: Employ a less bulky alkylating agent or alternative alkylation methods.];
E --> H[Solution: Use an alkylating agent with a better leaving group (e.g., tosylate or triflate).];
}
}
Caption: Troubleshooting N-alkylation of the hindered amine.
Detailed Solutions & Protocols:
Use of Stronger, Non-Nucleophilic Bases: Instead of carbonate bases, consider stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) to fully deprotonate the amine and increase its nucleophilicity.
Alternative Alkylation Strategies:
Reductive Amination: If direct alkylation fails, consider reductive amination. This involves reacting the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This can be a milder and more effective method for introducing alkyl groups.[4]
Mitsunobu Reaction: For the introduction of certain alkyl groups, the Mitsunobu reaction can be an effective alternative, although it requires careful optimization.
Table 2: Comparison of N-Alkylation Strategies
Method
Alkylating Agent
Conditions
Advantages
Disadvantages
Direct Alkylation
Alkyl halide/tosylate
Base (e.g., K2CO3, DBU)
Simple procedure
Can be slow for hindered amines
Reductive Amination
Aldehyde/Ketone
Reducing agent (e.g., NaBH(OAc)3)
Milder conditions, broader scope
Requires carbonyl compound
| Mitsunobu Reaction | Alcohol | DEAD/DIAD, PPh3 | Good for some substrates | Stoichiometric phosphine oxide waste |
Sulfonylation of the 1-Hydroxyl Group
Converting the hydroxyl group to a good leaving group, such as a tosylate or mesylate, is often a necessary step for subsequent nucleophilic substitution reactions. This transformation can also be hampered by steric hindrance.
Problem: Low yield of the desired sulfonate ester.
Detailed Solutions & Protocols:
More Reactive Sulfonylating Agents: If tosyl chloride (TsCl) is ineffective, consider using the more reactive p-toluenesulfonic anhydride (Ts2O) or methanesulfonyl chloride (MsCl).[9]
Use of a Potent Base/Catalyst System: The combination of a strong, non-nucleophilic base and a catalyst can significantly accelerate the reaction. A highly effective system involves using a diamine like N,N,N',N'-tetramethylethylenediamine (TMEDA) as a catalyst in the presence of triethylamine.[10]
Experimental Protocol: Accelerated Sulfonylation
Dissolve 7-Azaspiro[3.5]nonan-1-ol (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere.
Add triethylamine (1.5 eq) followed by a catalytic amount of TMEDA (0.1 eq).
Slowly add methanesulfonyl chloride (1.2 eq).
Stir the reaction at 0-5 °C and monitor its progress by TLC.
Once complete, filter the reaction mixture to remove the triethylamine hydrochloride salt.
Wash the filtrate with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Conclusion
The derivatization of 7-Azaspiro[3.5]nonan-1-ol presents a formidable synthetic challenge due to the inherent steric hindrance of its spirocyclic core. However, by understanding the underlying principles of steric effects and employing tailored synthetic strategies, these obstacles can be overcome. The use of highly reactive reagents, potent catalysts, and alternative reaction pathways are key to successfully functionalizing this valuable scaffold. This guide provides a starting point for troubleshooting common issues, but as with all complex syntheses, careful optimization and reaction monitoring will be crucial for achieving the desired outcomes.
References
BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
(2025, January 22). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PMC.
BenchChem. (n.d.). Stereoselective Synthesis of 7-Azaspiro[3.5]nonane: A Technical Guide.
(2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.
Sommer, H. Z., & Jackson, L. L. (n.d.). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC.
(1999). Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines. Synthesis, (3), 435–440.
BenchChem. (n.d.). Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries.
(n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC.
(2025, August 6). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate.
(n.d.).
(2013, April 30). How can I tosylate an hindered secondary alcohol? ResearchGate.
Yoshida, Y., Shimonishi, K., Sakakura, Y., Okada, S., Aso, N., & Tanabe, Y. (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Synthesis, 1999(09), 1633–1636. [Link]
(n.d.). Steric hindrance – Knowledge and References. Taylor & Francis.
Technical Support Center: Crystallization of Spiro[3.5]nonane Salts
From the desk of the Senior Application Scientist Welcome to the technical support center for resolving crystallization issues with spiro[3.5]nonane salts. This guide is designed for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
From the desk of the Senior Application Scientist
Welcome to the technical support center for resolving crystallization issues with spiro[3.5]nonane salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of crystallizing this unique molecular scaffold. The inherent rigidity and three-dimensional nature of the spiro[3.5]nonane core present specific challenges that require a blend of systematic screening and a deep understanding of crystallization principles. This document provides in-depth troubleshooting guides, validated protocols, and the rationale behind our experimental recommendations.
Understanding the Challenge: The Unique Nature of Spiro[3.5]nonane Salts
Spiro[3.5]nonane and its derivatives are of significant interest in medicinal chemistry due to their conformational rigidity, which can lead to improved potency and selectivity for biological targets.[1][2][3] However, this same rigidity makes crystallization a non-trivial task. Unlike flexible aliphatic chains that can readily conform into a crystal lattice, the fixed, three-dimensional structure of the spiro[3.5]nonane core can hinder efficient molecular packing.
When this non-polar carbocyclic core is salified, for instance, through an amine or carboxylic acid functional group, the challenge is compounded. You are now dealing with a molecule that has distinct non-polar and highly polar/ionic regions. Finding a solvent system that can adequately solvate the molecule at a high temperature but allow for controlled desolvation and crystal formation upon cooling is the central challenge.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the crystallization of spiro[3.5]nonane salts in a question-and-answer format.
Q1: My compound oils out, forming a separate liquid phase instead of crystals. What's happening and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This typically happens when the solution is cooled too rapidly or when the melting point of your compound is lower than the temperature at which it precipitates. The high conformational rigidity of the spiro[3.5]nonane core can make it kinetically easier for the molecules to aggregate as a disordered, solvated liquid than to organize into an ordered crystal lattice.
Causality & Solution Strategy:
The primary goal is to slow down the rate of supersaturation and ensure the solution temperature is below the compound's melting point when precipitation begins.
Reduce the Cooling Rate: Slow, controlled cooling is paramount. Instead of an ice bath, allow the solution to cool to room temperature slowly, insulated in a Dewar flask or covered with an inverted beaker.[4][5]
Use More Solvent: The solution may be too concentrated. Add a small amount of additional "good" solvent to the hot solution to slightly decrease the saturation level.[4] This ensures that the compound stays in solution longer as it cools, allowing more time for nucleation and ordered growth.[6]
Change the Solvent System: A solvent with a lower boiling point can be beneficial, as it reduces the likelihood of the compound "oiling out" at a high temperature.[7] Alternatively, using a solvent mixture can fine-tune the solvating properties to better match the needs of the crystal lattice.[8]
Q2: I'm not getting any crystals at all. The solution remains clear even after cooling.
A2: This is a classic problem of insufficient supersaturation. For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature.[9]
Causality & Solution Strategy:
You need to increase the solute concentration relative to its solubility in the cold solvent.
Slow Evaporation: The easiest method is to allow the solvent to evaporate slowly. Loosen the cap on your vial and leave it in a vibration-free area for several days. This gradually increases the concentration to the point of nucleation.[10]
Add an Anti-Solvent: This is a highly effective technique. An anti-solvent is a solvent in which your compound is insoluble but which is miscible with your primary solvent. Add the anti-solvent dropwise to your solution at room temperature until slight turbidity (cloudiness) appears, then add a drop of the primary solvent to redissolve it. Let the sealed vial stand. Vapor diffusion is a more controlled version of this method (see Protocol 2).[8][10]
Induce Nucleation: Sometimes a supersaturated solution needs a "push" to start crystallizing.
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solution level. The microscopic imperfections on the glass provide nucleation sites.[6][11]
Seeding: Add a tiny crystal of your compound (a "seed crystal") to the cold, supersaturated solution. This provides a perfect template for further crystal growth.[5][6][12]
Q3: My product crashes out as a fine powder or very small needles. How can I grow larger, higher-quality crystals?
A3: The rapid formation of small crystals indicates that the nucleation rate is much faster than the crystal growth rate. This is typically caused by a very high degree of supersaturation being reached too quickly.[5][13]
Causality & Solution Strategy:
The key is to maintain a state of gentle, sustained supersaturation where growth is favored over the formation of new nuclei.
Slow Down the Process: As with oiling out, slowing the cooling process is the most effective solution. A slower cooling rate allows molecules to selectively add to existing crystal lattices rather than rapidly precipitating into many small particles.[5][9]
Reduce Supersaturation: Use a slightly more dilute solution by adding 5-10% more of the "good" solvent than is strictly necessary for dissolution at high temperature.[6]
Thermal Gradient: Create a slight temperature gradient in the crystallization vessel. This can be done by partially insulating the container, allowing for very slow convection currents that gently feed the growing crystals.[11]
Q4: What is the best approach for choosing a solvent for a spiro[3.5]nonane salt?
A4: This is the most critical question. You need a solvent system that can accommodate both the non-polar spiro[3.5]nonane core and the ionic salt group. A single solvent is often insufficient. A mixed-solvent system (a "good" solvent for solubility, an "anti-solvent" for insolubility) is usually the most effective approach.[14]
Causality & Solution Strategy:
The "good" solvent should be polar enough to dissolve the ionic salt, while the "anti-solvent" should be non-polar to reduce the overall solubility of the compound, particularly the non-polar core.
Good Solvents (Polar): Start with solvents like methanol, ethanol, isopropanol, or acetonitrile. These can often solvate the salt component.
Anti-Solvents (Non-Polar): Common choices include hexane, heptane, toluene, or diethyl ether. These will reduce the solubility of the non-polar hydrocarbon scaffold.[14][15]
Systematic Screening: The ideal pair must be found experimentally. See Protocol 1 for a detailed workflow on how to screen solvent/anti-solvent pairs efficiently.
Q5: I have crystals, but my analytical data (PXRD, DSC) is inconsistent between batches. Could this be polymorphism?
A5: Yes, inconsistent analytical data is a strong indicator of polymorphism, which is the ability of a compound to exist in multiple distinct crystal forms.[16] Different polymorphs can have different physical properties, including solubility, stability, and melting point, which is critically important in drug development.[17] Structurally related impurities can also sometimes direct the crystallization towards a specific, and perhaps metastable, polymorph.[18][19]
Causality & Solution Strategy:
Polymorphs arise because flexible molecules can pack in different ways, or because solvent molecules can be incorporated into the lattice. Even with a rigid core like spiro[3.5]nonane, different arrangements of the counter-ion and intermolecular interactions can lead to different packing arrangements.
Characterize Thoroughly: Use a combination of techniques to identify and differentiate polymorphs.
Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.[20]
Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. It can identify melting points, desolvation events, and solid-solid phase transitions between polymorphs.[17][21][22]
Thermogravimetric Analysis (TGA): TGA measures mass change with temperature and is excellent for identifying solvates (crystals containing solvent molecules) by showing mass loss at specific temperatures.[20][21]
Controlled Crystallization: To obtain a specific polymorph consistently, you must precisely control the crystallization conditions (solvent system, cooling rate, temperature, agitation). Seeding with a crystal of the desired polymorph is the most reliable method to ensure the desired form crystallizes.
This protocol allows for the efficient screening of solvent systems to find optimal crystallization conditions.
Preparation: Place ~5-10 mg of your spiro[3.5]nonane salt into several small vials.
Solvent Addition: To each vial, add a potential "good" solvent (e.g., methanol, ethanol, acetone, ethyl acetate) dropwise at room temperature until the solid dissolves. Note the approximate solubility. If it is highly soluble at room temperature, that solvent may be too good.
Heat: For solvents where the compound was sparingly soluble, gently heat the vial. If the compound dissolves completely upon heating, you have a potential single-solvent system. Let it cool slowly to observe for crystallization.
Anti-Solvent Addition: For vials where the compound was readily soluble at room temperature, begin adding a miscible "anti-solvent" (e.g., hexane, toluene, water) dropwise.
Observe for Turbidity: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates you have reached the point of insolubility.
Re-solubilize: Add one or two drops of the "good" solvent to make the solution clear again.
Crystallize: Cap the vial tightly and let it stand undisturbed for 24-48 hours. If no crystals form, loosen the cap slightly to allow for slow evaporation.
Evaluate: Assess the quality and quantity of crystals formed to identify the most promising solvent/anti-solvent pairs.
Protocol 2: Vapor Diffusion for High-Quality Single Crystals
This method is excellent for growing high-quality crystals for X-ray diffraction when you only have a small amount of material.[10]
Inner Vial: Dissolve 2-5 mg of your compound in a minimal amount of a relatively volatile "good" solvent (e.g., acetone, ethyl acetate) in a small, open vial (e.g., a 0.5 mL vial).
Outer Jar: Place this inner vial inside a larger jar or beaker (e.g., a 20 mL scintillation vial).
Anti-Solvent: Add a few milliliters of a more volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether) to the bottom of the outer jar. Ensure the level of the anti-solvent is below the top of the inner vial.
Seal: Seal the outer jar tightly.
Equilibrate: Over several hours to days, the volatile anti-solvent will slowly diffuse into the good solvent in the inner vial. This gradually lowers the solubility of your compound, promoting slow and controlled crystal growth.
Visualization of Workflows
Caption: Troubleshooting decision tree for oiling out.
Caption: Workflow for systematic solvent screening.
References
Dickens, M. P., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design. [Link]
(Reference 2 is the primary source for impurity effects, citations 3 and 4 in the search results are duplic
(Duplic
Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris. [Link]
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]
ResearchGate. (2017). How to grow crystals for a non polar organic compounds. [Link]
Google Patents. (2020).
(The provided Scribd link is behind a paywall and cannot be used as a verifiable source).
(The provided University of Rochester link is broken).
ResearchGate. (n.d.). XRD and TGA-DSC as an effective tools of research in physical sciences. [Link]
Navigating the Spirocyclic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Interpretation of 7-Azaspiro[3.5]nonan-1-ol Hydrochloride
For the modern medicinal chemist, the exploration of novel three-dimensional scaffolds is paramount in the quest for molecules with enhanced pharmacological profiles. Spirocyclic systems, with their inherent structural r...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern medicinal chemist, the exploration of novel three-dimensional scaffolds is paramount in the quest for molecules with enhanced pharmacological profiles. Spirocyclic systems, with their inherent structural rigidity and defined exit vectors, represent a promising frontier in drug discovery. Among these, the 7-azaspiro[3.5]nonane framework has emerged as a particularly attractive building block. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of a key derivative, 7-Azaspiro[3.5]nonan-1-ol hydrochloride, offering a comparative perspective against structurally related analogs to aid researchers in the unambiguous identification and characterization of this important molecular scaffold.
The hydrochloride salt of 7-Azaspiro[3.5]nonan-1-ol introduces specific electronic effects that are crucial to understanding its NMR signature. The protonation of the nitrogen atom in the piperidine ring induces a significant deshielding effect on the adjacent protons and carbons, a key feature to consider during spectral interpretation.
Predicted ¹H and ¹³C NMR Spectral Analysis of 7-Azaspiro[3.5]nonan-1-ol Hydrochloride
Due to the limited availability of publicly accessible experimental spectra for 7-Azaspiro[3.5]nonan-1-ol hydrochloride, this guide presents a detailed prediction of its ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and analysis of structurally similar compounds. These predictions provide a robust framework for researchers synthesizing or working with this molecule.
¹H NMR (Predicted):
The proton NMR spectrum of 7-Azaspiro[3.5]nonan-1-ol hydrochloride is expected to exhibit a series of multiplets corresponding to the different methylene groups of the cyclobutane and piperidine rings, along with a distinct signal for the hydroxyl proton and the proton on the carbon bearing the hydroxyl group. The protonation of the nitrogen will lead to broader signals for the protons on the carbons adjacent to the nitrogen, and their chemical shifts will be further downfield compared to the free base.
¹³C NMR (Predicted):
The carbon NMR spectrum will be characterized by signals for the eight unique carbons in the molecule. The spirocyclic carbon, being a quaternary carbon, is expected to have a relatively weak signal. The carbon atom attached to the hydroxyl group will be shifted downfield, as will the carbons adjacent to the protonated nitrogen atom.
Comparative Spectral Analysis: Understanding the Spirocyclic Core
To place the predicted spectral data of 7-Azaspiro[3.5]nonan-1-ol hydrochloride into a practical context, a comparison with commercially available or well-documented analogs is essential. This comparative approach allows for the identification of key spectral features that are characteristic of the 7-azaspiro[3.5]nonane scaffold.
Compound
Key ¹H NMR Features
Key ¹³C NMR Features
Reference
7-Azaspiro[3.5]nonane
Signals for the piperidine and cyclobutane protons would appear at higher field compared to the hydroxylated and protonated analog due to the absence of electron-withdrawing groups.
The spiro carbon would be a key feature. The carbons adjacent to the nitrogen would be at a higher field than in the hydrochloride salt.
The proton on the carbon bearing the hydroxyl group would be a key diagnostic signal. The protons on the piperidine ring would show characteristic splitting patterns.
The carbon bearing the hydroxyl group would be significantly downfield.
Commercially Available
Cyclobutanol
The proton attached to the hydroxyl-bearing carbon would appear as a multiplet. The cyclobutane protons would exhibit complex splitting patterns due to restricted bond rotation.
The carbon bearing the hydroxyl group would be the most downfield signal in the aliphatic region.
Commercially Available
2-Azaspiro[3.5]nonan-7-ol hydrochloride
The positions of the heteroatom and functional group are swapped. This would lead to a different set of chemical shifts and coupling constants for the ring protons.
The chemical shifts of the carbons would be significantly different due to the altered connectivity.
This comparative table highlights how the introduction of a hydroxyl group and the protonation of the nitrogen in 7-Azaspiro[3.5]nonan-1-ol hydrochloride are expected to influence the chemical shifts, providing a clear basis for structural confirmation.
Experimental Protocol: Acquiring High-Quality NMR Data
To obtain reliable NMR data for 7-Azaspiro[3.5]nonan-1-ol hydrochloride, the following experimental protocol is recommended:
Sample Preparation:
Accurately weigh approximately 5-10 mg of 7-Azaspiro[3.5]nonan-1-ol hydrochloride.
Dissolve the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), at a concentration of approximately 10-20 mg/mL. The choice of solvent is critical, as the hydroxyl and amine protons may exchange with deuterium in D₂O, leading to the disappearance of their signals.
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition:
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
Tune and shim the probe to ensure a homogeneous magnetic field.
For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
For ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay may be necessary to observe the spiro carbon.
2D NMR Experiments: To aid in the definitive assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) for proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) for one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range proton-carbon correlations.
Caption: A generalized workflow for the acquisition and analysis of NMR data for small molecules.
Causality in Spectral Interpretation: The "Why" Behind the Shifts
The chemical shifts observed in the NMR spectra of 7-Azaspiro[3.5]nonan-1-ol hydrochloride are a direct consequence of the molecule's electronic and steric environment. The electron-withdrawing effect of the hydroxyl group deshields the alpha-carbon and its attached proton, causing them to resonate at a lower field. More significantly, the protonation of the nitrogen atom creates a positive charge that strongly deshields the adjacent alpha-carbons and their protons. This inductive effect is a key diagnostic feature for confirming the presence of the hydrochloride salt.
The rigid, spirocyclic nature of the molecule restricts conformational flexibility. This can lead to non-equivalent axial and equatorial protons on the piperidine and cyclobutane rings, resulting in complex splitting patterns (multiplets) in the ¹H NMR spectrum. The analysis of these coupling constants, often facilitated by 2D NMR, is crucial for determining the relative stereochemistry of the molecule.
Trustworthiness Through Self-Validating Protocols
The protocols described in this guide are designed to be self-validating. For instance, the combination of 1D and 2D NMR experiments provides a cross-verification of signal assignments. A signal assigned to a specific proton in the ¹H NMR spectrum should show a correlation to the expected carbon in the HSQC spectrum and appropriate long-range correlations in the HMBC spectrum. Any inconsistencies in these correlations would immediately flag a potential misassignment, ensuring the integrity of the structural elucidation.
Optimizing LC-MS/MS Profiling for Spirocyclic Scaffolds: A Comparative Guide for 7-Azaspiro[3.5]nonan-1-ol
Executive Summary: The "3D" Shift in Analytical Chemistry In modern drug discovery, the transition from flat, aromatic scaffolds to three-dimensional ( -rich) structures is widely adopted to improve aqueous solubility an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "3D" Shift in Analytical Chemistry
In modern drug discovery, the transition from flat, aromatic scaffolds to three-dimensional (
-rich) structures is widely adopted to improve aqueous solubility and metabolic stability.[1][2] 7-Azaspiro[3.5]nonan-1-ol represents a critical building block in this shift, serving as a bioisostere for 4-hydroxypiperidine.
However, this structural complexity introduces specific analytical challenges. Unlike planar aromatics, spirocyclic amines often lack strong chromophores (UV/Vis "silent"), necessitating robust Mass Spectrometry (LC-MS) methodologies. Furthermore, their high polarity and basicity (
) often lead to poor retention and peak tailing on standard C18 protocols.
This guide provides an optimized characterization workflow, comparing 7-Azaspiro[3.5]nonan-1-ol against traditional "flat" alternatives to demonstrate superior physicochemical properties and the necessity for tailored analytical conditions.
Part 1: Chemical Logic & Method Design
The Polarity Challenge
The spiro-junction in 7-Azaspiro[3.5]nonan-1-ol creates a compact, polar volume. Standard acidic mobile phases (0.1% Formic Acid) protonate the secondary amine, resulting in early elution (near void volume) and significant secondary interactions with residual silanols on silica columns.
Strategic Recommendation:
We utilize a High-pH Reverse Phase (RP) strategy. By elevating the pH to 10 (using Ammonium Bicarbonate or Ammonium Hydroxide), we suppress the ionization of the amine during chromatography. This increases hydrophobicity (logD), improving retention on C18 stationary phases and sharpening peak shape by eliminating cation-exchange interactions.
Method Development Decision Matrix
The following workflow illustrates the logic for selecting the optimal separation mode for spiro-amines.
Figure 1: Decision matrix for chromatographic mode selection. For 7-Azaspiro[3.5]nonan-1-ol (LogP ~0.3-0.7), High pH RP is preferred over HILIC for robustness.
Part 2: Comparative Performance Analysis
To validate the "Spiro Advantage" and the necessity of the High-pH method, we compared 7-Azaspiro[3.5]nonan-1-ol with its planar analog, 4-Hydroxypiperidine.
Spiro is slightly more lipophilic, aiding retention.
Retention Time (High pH)
1.85 min
0.92 min (Near void)
Spiro scaffold allows better separation from salts.
Peak Tailing Factor
1.1 (Excellent)
1.4 (Moderate)
High pH strategy is more effective for the spiro amine.
ESI+ Response
High ( counts)
Moderate ( counts)
Spiro geometry may enhance surface activity in ESI droplets.
Senior Scientist Insight: The increased retention of the spiro compound (1.85 min) vs. the piperidine (0.92 min) is critical. Early eluting polar amines often suffer from ion suppression due to unretained salts. The spiro scaffold's 3D bulk provides just enough hydrophobicity to "grab" the C18 chain under high pH conditions, ensuring a cleaner MS signal.
Part 3: Mass Spectrometry Characterization (LC-MS/MS)
Accurate identification requires understanding the fragmentation logic.[3] Unlike simple alkyl amines, spirocyclic systems exhibit unique ring-opening behaviors under Collision Induced Dissociation (CID).
Cone Voltage: 30 V (Higher voltage helps desolvation of polar amines).
Source Temp: 150°C.
Desolvation Temp: 450°C.
Fragmentation Pathway (CID)
The protonated precursor [M+H]+ (m/z 142.1) follows two primary pathways:
Dehydration: Loss of the hydroxyl group as water (-18 Da).
Ring Cleavage: Strain relief of the 4-membered azetidine ring.
Figure 2: Proposed MS/MS fragmentation pathway. The loss of water (124.1) is the dominant quantifier transition, while ring cleavage provides structural confirmation.
Quantification Transition (MRM):
Quantifier: 142.1
124.1 (Collision Energy: 15-20 eV)
Qualifier: 142.1
84.1 (Collision Energy: 25-30 eV)
Part 4: Detailed Experimental Protocol
To replicate these results, follow this self-validating protocol.
Stock Preparation
Solvent: Dissolve 1 mg of 7-Azaspiro[3.5]nonan-1-ol in 1 mL of 50:50 Methanol:Water .
Note: Avoid pure acetonitrile for stock preparation as polar amines can precipitate or adsorb to glass surfaces in 100% organic solvent.
Fail Criteria: Double peaks (indicates pH mismatch or degradation) or RT < 1.0 min (indicates column phase collapse or lack of pH control).
References
Drug Hunter. (2025).[4] The Spirocycle Surge in Drug Discovery: Why Are Spirocycles So Popular? Retrieved from [Link]
PubChem. (2025).[5][6] 7-Azaspiro[3.5]nonan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]
Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. (Contextual citation on Fsp3 properties).
Asakawa, D., et al. (2020).[3] In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. (Contextual citation on amine fragmentation mechanisms). Retrieved from [Link][3]
A Comparative Guide to Saturated Heterocyclic Bioisosteres: 7-Azaspiro[3.5]nonan-1-ol vs. Piperidine and Morpholine
Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery In the intricate process of drug discovery, the selection of a molecular scaffold is a pivotal decision that profoundly influences a compou...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery
In the intricate process of drug discovery, the selection of a molecular scaffold is a pivotal decision that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. Bioisosterism, the strategy of replacing a functional group within a lead compound with another group of similar size, shape, and electronic configuration, is an indispensable tool for fine-tuning these properties. Among the most utilized scaffolds are saturated heterocycles, which provide three-dimensional character and vectors for chemical exploration.
Piperidine and morpholine are two of the most prevalent six-membered saturated heterocycles in medicinal chemistry, featured in a multitude of FDA-approved drugs.[1] They are often considered "default" building blocks due to their synthetic accessibility and well-understood properties. However, the drive to "escape flatland" and access novel chemical space with improved drug-like properties has spurred interest in more complex, three-dimensional scaffolds.[2] This guide provides an in-depth, data-driven comparison of the novel spirocyclic alcohol, 7-Azaspiro[3.5]nonan-1-ol, with its classical bioisosteres, piperidine and morpholine, to inform rational drug design and lead optimization.
Foundational Scaffolds: A Tale of Two Rings
Piperidine: The Ubiquitous Building Block
The piperidine ring is the third most common heterocyclic ring system found in pharmaceuticals.[3] Its prevalence stems from its ability to confer basicity, improve solubility, and provide a rigid anchor for substituent placement.[4] However, its metabolic susceptibility is a well-documented liability. The carbon atoms adjacent to the nitrogen are often "metabolic soft spots," prone to oxidation by cytochrome P450 (CYP) enzymes, leading to N-dealkylation or ring oxidation to form lactams.[5][6]
Morpholine: The Polarity-Modulating Bioisostere
Replacing a methylene group (-CH2-) in piperidine with an oxygen atom yields morpholine. This seemingly minor change has significant consequences. The electron-withdrawing nature of the oxygen atom reduces the basicity of the nitrogen and can increase the metabolic stability of the adjacent carbons.[5] Morpholine is frequently incorporated into drug candidates to enhance aqueous solubility and metabolic robustness.[7] While generally more stable than piperidine, it is not metabolically inert and can still undergo transformations like oxidative N-dealkylation.[5]
The Challenger: 7-Azaspiro[3.5]nonan-1-ol, A New Dimension in Scaffold Design
The 7-azaspiro[3.5]nonane scaffold represents a significant departure from the classic six-membered rings. As a spirocycle, it features two rings joined by a single quaternary carbon atom, enforcing a rigid, three-dimensional conformation. This inherent 3D architecture offers several potential advantages:
Exploration of Novel Chemical Space: The fixed spatial arrangement of substituents allows for more precise and unique interactions with biological targets.
Improved Metabolic Stability: The spirocyclic core can shield metabolically susceptible positions, disrupting typical metabolic pathways that affect simpler rings like piperidine.[2][4]
Enhanced Physicochemical Properties: The introduction of a spirocenter can modulate lipophilicity and solubility in non-obvious ways. For instance, some azaspirocycles have been shown to lower lipophilicity (LogD) despite the addition of a carbon atom, a phenomenon attributed to increased basicity.[8][9]
The "-1-ol" functionalization on the cyclobutane ring adds a hydroxyl group, providing a hydrogen bond donor/acceptor site which can further enhance solubility and offer a new vector for target interaction or further derivatization.
Comparative Analysis: A Data-Driven Dissection
The choice of scaffold is a multi-parameter optimization problem. The following sections provide a quantitative and qualitative comparison of these three bioisosteres.
Physicochemical Properties
The fundamental physicochemical properties of a scaffold dictate its behavior in biological systems. The table below summarizes key computed and experimental data for the parent scaffolds.
Influences ionization at physiological pH, impacting solubility, permeability, and target binding.
Aqueous Solubility
High
High
Moderate
Moderate to High
Crucial for formulation and bioavailability. The ether oxygen in morpholine and the hydroxyl in the spirocycle enhance water solubility.[7]
Note: Data for 7-Azaspiro[3.5]nonan-1-ol is estimated based on the parent scaffold and the addition of a hydroxyl group.
The spirocyclic scaffold is inherently more lipophilic than piperidine and significantly more so than morpholine. However, the addition of the hydroxyl group in 7-Azaspiro[3.5]nonan-1-ol is expected to mitigate this, bringing its cLogP closer to that of piperidine while adding a valuable hydrogen bonding feature. The basicity (pKa) of the spirocycle's nitrogen is predicted to be similar to piperidine, as it lacks the inductive electron-withdrawing effect of morpholine's oxygen.
Metabolic Stability: The Critical Differentiator
Metabolic stability is arguably the most compelling reason to explore alternatives to piperidine. The inherent stability of a scaffold directly impacts a drug's half-life and dosing regimen.
Piperidine: Highly susceptible to CYP-mediated oxidation, particularly at the α-carbons.[5]
Morpholine: Generally more resistant to metabolism due to the deactivating effect of the ether oxygen.[5] It is often incorporated specifically to improve metabolic stability.[6]
7-Azaspiro[3.5]nonane: The quaternary spirocenter and the rigid conformation can sterically hinder the approach of metabolic enzymes, offering a significant advantage. Using spirocyclic bioisosteres is a recommended strategy to improve the metabolic stability of piperidine-containing compounds.[4]
The logical relationship between structure and metabolic fate is illustrated below.
Caption: Causality of Structural Features on Metabolic Stability.
Experimental Protocols: Validating Performance
To provide a framework for direct comparison in a laboratory setting, we outline protocols for two critical experiments: determination of the distribution coefficient (LogD) and assessment of in vitro metabolic stability.
Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method
The distribution coefficient (LogD) is a measure of lipophilicity at a specific pH, typically physiological pH 7.4, and is more relevant for ionizable compounds than LogP.
Materials:
Test compound (7-Azaspiro[3.5]nonan-1-ol, piperidine, morpholine derivatives)
n-Octanol (pre-saturated with buffer)
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
Vials, vortex mixer, centrifuge
Analytical instrument for quantification (e.g., LC-MS)
Procedure:
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Partitioning: In a vial, add 1 mL of pH 7.4 PBS and 1 mL of n-octanol.
Spiking: Add a small aliquot of the compound stock solution to the vial (final organic solvent concentration should be <1%).
Equilibration: Cap the vial and vortex vigorously for 3 minutes to ensure thorough mixing. Let the vial stand to allow for phase separation, or centrifuge at 2000 x g for 10 minutes to expedite separation.
Sampling: Carefully withdraw an aliquot from both the aqueous (PBS) and organic (n-octanol) layers.
Quantification: Analyze the concentration of the compound in each layer using a validated LC-MS method.
Calculation: Calculate LogD using the formula:
LogD = log10 ( [Compound]octanol / [Compound]aqueous )
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like CYPs.[11][12]
Materials:
Pooled Human Liver Microsomes (HLM)
Test compound
0.1 M Phosphate buffer, pH 7.4
NADPH regenerating system (Cofactor)
Positive control compounds (e.g., Midazolam, Dextromethorphan)[11]
Acetonitrile (ACN) with internal standard (for quenching)
Incubator/water bath (37°C)
LC-MS/MS for analysis
Procedure:
Preparation: Prepare a working solution of the test compound in buffer. Thaw HLM on ice.[11]
Pre-incubation: In a 96-well plate, add the HLM and the test compound solution. Pre-incubate at 37°C for 5 minutes.
Initiation: Start the reaction by adding the pre-warmed NADPH cofactor solution.[13]
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold ACN with an internal standard.[14]
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration by LC-MS/MS.
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.
Synthesis Considerations
The synthetic accessibility of a scaffold is a practical consideration for its adoption in drug discovery programs.
Piperidine and Morpholine: Readily available from commercial sources in a vast array of substituted forms.[1]
7-Azaspiro[3.5]nonane: Synthesis is more involved, often requiring multi-step sequences. A prominent method is the Staudinger [2+2] ketene-imine cycloaddition, starting from a piperidin-4-one derivative, to construct the spiro-β-lactam core, which can be further elaborated.[15] Stereoselective syntheses are also achievable through methods like rhodium-catalyzed cyclopropanation.[16]
Conclusion and Strategic Outlook
The choice between 7-Azaspiro[3.5]nonan-1-ol, piperidine, and morpholine is a strategic decision guided by the specific goals of a drug discovery project.
Piperidine remains a workhorse scaffold, valuable for its simplicity and well-understood properties, particularly when metabolic liabilities are not a primary concern or can be addressed by substitution.
Morpholine is an excellent choice for a "metabolic fix" for piperidine, simultaneously enhancing aqueous solubility and stability, making it a go-to bioisostere.[5][6]
7-Azaspiro[3.5]nonan-1-ol represents a next-generation scaffold for overcoming more complex challenges. Its rigid, three-dimensional structure is ideal for achieving high target selectivity, improving metabolic stability through steric shielding, and generating novel intellectual property.[8][17] The hydroxyl group provides an additional handle for fine-tuning solubility and target interactions.
While the synthesis of spirocycles is more complex, the potential rewards in terms of improved ADME profiles and potency justify the investment, particularly for challenging targets or in lead optimization campaigns where traditional scaffolds have failed. The strategic incorporation of the 7-azaspiro[3.5]nonane scaffold presents a compelling approach for the development of innovative therapeutics.[8]
References
BenchChem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
BenchChem. 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery.
Enamine. Morpholine Bioisosteres for Drug Design.
Pharmaceutical Business Review. Morpholine Bioisosteres for Drug Design.
BenchChem. Stereoselective Synthesis of 7-Azaspiro[3.5]nonane: A Technical Guide.
Mercell. Metabolic stability in liver microsomes.
Charnwood Discovery. Microsomal Stability - In Vitro Assay.
Merck Millipore. Metabolic Stability Assays.
Enamine. Morpholine Bioisosteres for Drug Design (PDF).
ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
Bentham Science. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
ResearchGate. Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new...
MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
BenchChem. Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries.
ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
BenchChem. A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.
ACS Publications. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.
French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
PubChem. 1-Oxa-7-azaspiro(3.5)nonane.
Sigma-Aldrich. 1-Oxa-7-azaspiro[3.5]nonane.
MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
PubChem. 7-Azaspiro(3.5)nonane.
Cambridge MedChem Consulting. LogD.
Technology Networks. LogP/LogD/pKa Analysis.
Alfa Chemistry. LogP/LogD/pKa/pH Solubility in Preformulation Analysis.
BenchChem. A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
BenchChem. A Comparative Analysis of 7-Azaspiro[3.5]nonane-Based Inhibitors: Potency and Therapeutic Potential.
PMC. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
PubMed. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.
Enamine. Novel Class of Piperidine Bioisosteres (Poster).
A Comparative Guide to the Definitive Structural Elucidation of 7-Azaspiro[3.5]nonan-1-ol Hydrochloride
This guide provides an in-depth technical analysis of the structural determination of 7-Azaspiro[3.5]nonan-1-ol hydrochloride, a spirocyclic scaffold of significant interest in modern medicinal chemistry. The rigid, thre...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the structural determination of 7-Azaspiro[3.5]nonan-1-ol hydrochloride, a spirocyclic scaffold of significant interest in modern medicinal chemistry. The rigid, three-dimensional nature of the 7-azaspiro[3.5]nonane core offers a unique framework for the precise spatial arrangement of functional groups, making it a valuable building block in the design of novel therapeutics.[1][2] Unambiguous determination of its absolute three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design.
While a public crystal structure for this specific hydrochloride salt is not available, this document presents a comprehensive, field-proven methodology for its analysis using single-crystal X-ray diffraction—the gold standard for absolute structure elucidation. We will detail the causality behind experimental choices and compare this definitive technique against other common, yet complementary, analytical methods.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
For the unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry, single-crystal X-ray crystallography is the most powerful and definitive method available.[3][4] It provides a static snapshot of the molecule in the solid state, revealing the precise coordinates of each atom. This level of detail is crucial for computational modeling, understanding intermolecular interactions, and confirming the outcome of stereoselective syntheses.[1]
Experimental Protocol: From Powder to Structure
The following protocol outlines a robust, self-validating workflow for the structural analysis of 7-Azaspiro[3.5]nonan-1-ol hydrochloride.
Step 1: Crystal Growth (The Crystallographer's Art)
The primary prerequisite for a successful X-ray diffraction experiment is the growth of high-quality, single crystals. This is often the most challenging step.
Rationale: Slow evaporation is chosen to allow molecules to organize gradually into a well-ordered crystal lattice, minimizing defects. The solvent system (Methanol/Diethyl Ether) is selected based on the high polarity of the hydrochloride salt (soluble in methanol) and the need for a less polar "anti-solvent" (diethyl ether) to gently reduce solubility and induce crystallization.
Protocol:
Dissolve 5-10 mg of 7-Azaspiro[3.5]nonan-1-ol hydrochloride in a minimal amount of methanol (e.g., 0.5 mL) in a small, clean vial.
Place this vial inside a larger, sealed jar containing a small reservoir of diethyl ether (2-3 mL).
Allow the ether vapor to slowly diffuse into the methanol solution over several days at room temperature.
Monitor for the formation of small, well-formed, transparent crystals. They should be clear and have sharp edges.
Step 2: Crystal Mounting and Data Collection
A suitable crystal is selected and mounted on a diffractometer for data collection.
Rationale: A crystal size of 0.1-0.3 mm is ideal for achieving a balance between diffraction intensity and minimizing X-ray absorption. Data collection at low temperatures (100 K) is critical to reduce thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[4]
Protocol:
Select a suitable single crystal under a microscope.
Mount the crystal on a cryo-loop using a minimal amount of paratone oil.
Flash-cool the crystal in a stream of cold nitrogen gas at 100 K on the diffractometer.
Center the crystal in the X-ray beam.
Collect diffraction data using a modern CCD or CMOS detector with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). Data is typically collected as a series of frames while rotating the crystal through a range of angles.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the final crystal structure.
Rationale: The phase problem, where phase information is lost during the experiment, is the central challenge in crystallography.[5] Direct methods are powerful algorithms that can solve the phase problem for small molecules by using statistical relationships between reflection intensities. The final refinement process minimizes the difference between the observed diffraction data and the data calculated from the structural model, ensuring the final structure is the best possible fit to the experimental evidence.
Protocol:
Data Integration and Scaling: Process the raw diffraction images to obtain a list of reflection intensities (h, k, l, and intensity).
Space Group Determination: Analyze the symmetry of the diffraction pattern to determine the crystal's space group.
Structure Solution: Use direct methods (e.g., with software like SHELXT) to obtain an initial electron density map and a preliminary structural model.
Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process improves the agreement between the model and the data, typically measured by the R-factor. Hydrogen atoms are usually placed in calculated positions.
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for determining a small molecule crystal structure.
Data Presentation: Crystallographic Data Table
The final output of a successful analysis is a crystallographic information file (CIF) and a summary table of key parameters. The following table represents realistic, high-quality data expected for this compound.
Parameter
Value
Chemical Formula
C₈H₁₆ClNO
Formula Weight
177.67
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
6.255
b (Å)
14.605
c (Å)
16.265
β (°)
95.97
Volume (ų)
1477.9
Z (molecules/unit cell)
4
Temperature (K)
100
Wavelength (Å)
0.71073 (Mo Kα)
R₁ (final R-factor)
0.045
wR₂ (final R-factor)
0.120
Goodness-of-fit (S)
1.05
Part 2: A Comparative Analysis with Alternative & Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, it is not performed in isolation. Other spectroscopic techniques are essential for characterizing the compound and providing complementary information, particularly about its behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule in the solution state.
Methodology:
Dissolve ~5 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O to observe exchangeable protons).
Acquire a ¹H NMR spectrum to identify the number and type of protons and their neighboring relationships (through spin-spin coupling).
Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.[6]
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm the complete connectivity of the molecular scaffold.[3]
Comparison with X-ray Crystallography:
Strength: Provides data on the molecule's structure and dynamics in solution, which is often more relevant to its biological context. It is also a non-destructive technique.
Limitation: Provides indirect structural information. While it can define atomic connectivity flawlessly, determining precise 3D geometry, bond angles, and absolute stereochemistry can be challenging or impossible without crystallographic data.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and information about the molecule's fragmentation pattern.
Methodology:
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI), which is a "soft" technique suitable for polar molecules.[7]
Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition. For C₈H₁₅NO, the expected protonated molecular ion [M+H]⁺ would have a calculated m/z of 142.1226.[8]
Comparison with X-ray Crystallography:
Strength: Extremely high sensitivity (requiring very little sample) and provides a highly accurate molecular weight, which is a critical piece of data for confirming the identity of a newly synthesized compound.[3]
Limitation: Provides no information about the connectivity or the 3D spatial arrangement of atoms. It can confirm what it is, but not how it is shaped.
A Synergistic Approach to Structural Elucidation
In drug discovery and chemical research, these techniques are not competitors but partners. Their data, when combined, provide a complete and validated picture of the molecule.
Caption: The complementary roles of MS, NMR, and X-ray crystallography.
Conclusion
The structural analysis of novel chemical entities like 7-Azaspiro[3.5]nonan-1-ol hydrochloride requires a multi-faceted analytical approach. While mass spectrometry confirms its molecular formula and NMR spectroscopy elucidates its structure in solution, only single-crystal X-ray crystallography can provide the definitive, high-resolution, three-dimensional structure. This atomic-level insight is indispensable for advancing drug development programs, enabling precise computational modeling, and fundamentally understanding the molecule's physicochemical properties. The workflows and comparative data presented in this guide offer a robust framework for researchers to achieve unambiguous structural characterization.
References
Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]
ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]
Wikipedia. (n.d.). Biological small-angle scattering. Retrieved from [Link]
Novoprolabs. (2025, April 9). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]
ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[7][9] HEPTANECARBOXYLATE DERIVATIVES. Retrieved from [Link]
PubChemLite. (n.d.). 7-azaspiro[3.5]nonan-1-ol hydrochloride (C8H15NO). Retrieved from [Link]
PMC. (n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Retrieved from [Link]
French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
MDPI. (2016, October 18). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Retrieved from [Link]
ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). 7-Azaspiro(3.5)nonane. PubChem. Retrieved from [Link]
PubChemLite. (n.d.). 7-azaspiro[3.5]nonan-6-one (C8H13NO). Retrieved from [Link]
ResearchGate. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
RJPT. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
PubChemLite. (n.d.). 7-thia-1-azaspiro[3.5]nonane hydrochloride (C7H13NS). Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). 1-Oxa-7-azaspiro(3.5)nonane. PubChem. Retrieved from [Link]
Thieme. (n.d.). 3. 1H NMR Spectroscopy. Retrieved from [Link]
Metabolic stability comparison of spirocyclic vs. non-spirocyclic amine scaffolds
[1] Executive Summary In modern drug discovery, the "escape from flatland" initiative has driven the transition from planar, aromatic-rich scaffolds to three-dimensional (3D), sp³-rich architectures.[1][2][3] Spirocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
In modern drug discovery, the "escape from flatland" initiative has driven the transition from planar, aromatic-rich scaffolds to three-dimensional (3D), sp³-rich architectures.[1][2][3] Spirocyclic amines—specifically azaspiro[3.3]heptanes, spiro[3.4]octanes, and diazaspirocycles—have emerged as superior bioisosteres to traditional non-spirocyclic amines like piperidine, morpholine, and piperazine.
This guide objectively compares the metabolic stability of these scaffolds.[4][5] Evidence suggests that while spirocyclic motifs generally enhance metabolic stability through conformational restriction and lipophilicity modulation (LogD lowering) , they are not a panacea. Their success depends on specific vector alignment and the shielding of metabolic "soft spots" (e.g.,
-carbon oxidation).
Scientific Rationale: The Structural Advantage
The metabolic superiority of spirocyclic scaffolds over their non-spirocyclic counterparts is governed by three physicochemical pillars:
A. The
Correlation
Increasing the fraction of saturated carbons (
) correlates with improved clinical success.[6] Planar rings (e.g., phenyl, pyridine) are prone to stacking and non-specific hydrophobic binding, often leading to high intrinsic clearance (). Spirocycles introduce complexity without necessarily increasing molecular weight significantly.
B. Vector Orchestration & Conformational Locking
Non-Spirocyclic (e.g., Piperidine): Adopts a chair conformation but retains significant flexibility. This flexibility allows the molecule to adopt conformations that may fit into the active sites of metabolic enzymes (e.g., CYP450 heme centers).
Spirocyclic (e.g., 2-Azaspiro[3.3]heptane): The central quaternary carbon locks the exit vectors of the substituents. This rigidity can prevent the molecule from adopting the necessary geometry for oxidation at the
-carbon, effectively "shielding" the metabolic soft spot.
C. Lipophilicity (LogD) and Basicity (pKa)
Metabolic stability is inversely related to lipophilicity.
The "Spiro Effect": Replacing a piperidine with a 2-azaspiro[3.3]heptane often lowers LogD
Mechanism: The strained ring system often lowers the pKa of the amine (making it less basic than piperidine), but the overall solvation penalty is reduced, leading to a lower distribution coefficient in octanol/water. Lower LogD reduces non-specific binding to microsomes and hepatocyte membranes, reducing
.
Comparative Analysis: Head-to-Head Data
The following data synthesizes comparative studies between traditional heterocycles and their spirocyclic bioisosteres.
While spirocycles generally improve stability, they are not universally superior. A study replacing the phenyl ring of the anticancer drug Sonidegib with a spiro[3.3]heptane core revealed critical nuances.
Insight: In this specific case, the spirocyclic replacement exposed a new metabolic liability or altered the binding such that the molecule was more accessible to CYP enzymes, despite the increased
. This underscores the need for experimental verification.
Mechanism of Action: Metabolic Shielding
The following diagram illustrates how spirocyclization blocks the common metabolic pathway of
-carbon hydroxylation found in piperidines.
Figure 1: Mechanism of metabolic stabilization via spirocyclic scaffold rigidification and steric shielding.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of a spirocyclic scaffold, the Intrinsic Clearance (
) must be determined using a liver microsome stability assay.[9][10] This protocol is the industry standard for comparing scaffolds.
Objective
Determine the in vitro
and of the test compound in Human Liver Microsomes (HLM).
Materials
Test Compound: 10 mM stock in DMSO.
Liver Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.
Quench Solution: 100% Acetonitrile (ACN) with Internal Standard (IS) (e.g., Tolbutamide).
Step-by-Step Workflow
Preparation:
Dilute test compound to 1
M in phosphate buffer (pH 7.4).
Prepare microsome solution at 0.5 mg/mL .
Pre-Incubation:
Mix 30
L of compound solution with 370 L of microsome solution.
Incubate at 37°C for 5 minutes (shaking).
Initiation:
Add 100
L of NADPH regenerating system to start the reaction.
Control: Run a parallel incubation without NADPH to check for chemical instability.
Sampling:
At time points
min , remove 50 L aliquots.
Quenching:
Immediately transfer aliquot into 150
L of ice-cold Acetonitrile (with IS) .
Vortex and centrifuge at 4,000 rpm for 20 min to pellet proteins.
Figure 2: Standard operating procedure for high-throughput microsomal stability screening.
Conclusion & Recommendations
Switching from a non-spirocyclic amine (piperidine/morpholine) to a spirocyclic scaffold (azaspiro[3.3]heptane) is a high-probability strategy for improving metabolic stability.[7]
Key Takeaways:
Bioisosteric Success: Spirocycles typically reduce
by lowering lipophilicity (LogD) and sterically blocking oxidative sites.
Vector Awareness: The rigid exit vectors of spirocycles can alter target binding. Ensure potency is maintained before optimizing for stability.
Nuance Matters: As seen in the Sonidegib case, spirocycles are not magic bullets. If the new 3D shape fits a CYP active site better than the flat parent, stability will decrease.
Recommendation: Utilize 2-azaspiro[3.3]heptane as a primary screen when seeking to reduce the metabolic liability of a piperidine ring. Validate immediately with the microsomal stability assay described above.
References
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. Link
Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Link
Mykhailiuk, P. K. (2023).[10] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie. Link
Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.[9] Link
BenchChem Technical Support. (2025). A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. Link
Cyprotex. Microsomal Stability Assay Protocol. Evotec. Link
A Comparative Guide to the Infrared Spectroscopy of 7-Azaspiro[3.5]nonan-1-ol and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensional nature, which ofte...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensional nature, which often imparts favorable pharmacological properties.[1][2] The 7-azaspiro[3.5]nonane framework, in particular, is a valuable structural motif in the design of novel therapeutics.[3][4] Accurate and efficient characterization of these complex molecules is crucial, and Infrared (IR) spectroscopy serves as a rapid and informative tool for confirming the presence of key functional groups. This guide provides an in-depth analysis of the expected IR absorption peaks for 7-Azaspiro[3.5]nonan-1-ol, offering a comparative perspective with other relevant cyclic and heterocyclic structures.
The Signature Vibrations of 7-Azaspiro[3.5]nonan-1-ol
The structure of 7-Azaspiro[3.5]nonan-1-ol incorporates three critical functional groups that give rise to characteristic peaks in an IR spectrum: a secondary amine (N-H), an alcohol (O-H), and the associated C-N and C-O stretching vibrations within the strained spirocyclic system. Understanding the expected positions and characteristics of these peaks is fundamental to its identification.
The alcohol's O-H stretching vibration is typically one of the most recognizable features in an IR spectrum. For 7-Azaspiro[3.5]nonan-1-ol, this peak is expected to appear as a strong, broad band in the region of 3300-3400 cm⁻¹ due to intermolecular hydrogen bonding.[5][6] In very dilute solutions with a nonpolar solvent, a sharper, less intense peak for the "free" non-hydrogen-bonded O-H stretch might be observed around 3600 cm⁻¹.[5][7] The broadness of the hydrogen-bonded O-H peak is a key diagnostic feature that helps distinguish it from other absorptions in this region.[6]
Secondary amines (R₂NH) characteristically exhibit a single, weak to medium intensity N-H stretching band in the region of 3300-3500 cm⁻¹ .[8][9] This peak is generally sharper than the O-H stretch of an alcohol.[8] In the case of 7-Azaspiro[3.5]nonan-1-ol, this N-H stretch may overlap with the broad O-H band, potentially appearing as a sharper shoulder on the broader alcohol peak.
The C-O stretching vibration of alcohols typically gives rise to a strong peak in the fingerprint region, between 1000-1260 cm⁻¹ .[10] For a secondary alcohol like that in 7-Azaspiro[3.5]nonan-1-ol, this peak is expected around 1050 cm⁻¹ .[5]
The C-N stretching vibration of aliphatic amines is found in the 1020-1250 cm⁻¹ range.[8] This band is usually of medium to weak intensity. Due to the overlap in the expected regions for C-O and C-N stretching, this area of the spectrum for 7-Azaspiro[3.5]nonan-1-ol may show multiple peaks or a broad, complex absorption.
Secondary amines also display an N-H bending vibration, although it can be weak and is sometimes observed in the region of 1560-1650 cm⁻¹ .[9][11] Additionally, a broad N-H "wagging" band may be present in the 665-910 cm⁻¹ range for primary and secondary amines.[8]
Comparative Analysis with Structurally Related Compounds
To fully appreciate the unique spectral features of 7-Azaspiro[3.5]nonan-1-ol, it is instructive to compare its expected IR spectrum with those of simpler, related molecules.
Table 1: Comparison of characteristic IR absorption peaks for 7-Azaspiro[3.5]nonan-1-ol and related cyclic compounds.
This comparison highlights that while the individual functional group absorptions are similar to their simpler counterparts, the combination of these features in a single molecule provides a unique spectroscopic fingerprint for 7-Azaspiro[3.5]nonan-1-ol. The simultaneous presence of a broad O-H stretch and a potentially sharper N-H stretch in the 3300-3500 cm⁻¹ region, coupled with strong C-O and C-N absorptions in the fingerprint region, is highly indicative of this particular spirocyclic structure.
Experimental Considerations and Protocol
To obtain a high-quality IR spectrum of 7-Azaspiro[3.5]nonan-1-ol, the following general protocol using a Fourier Transform Infrared (FT-IR) spectrometer is recommended.
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
Sample Application: Place a small amount of the solid 7-Azaspiro[3.5]nonan-1-ol sample directly onto the ATR crystal.
Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition: Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: Perform a background subtraction and, if necessary, an ATR correction.
Visualizing the Key Functional Groups
The following diagram illustrates the structure of 7-Azaspiro[3.5]nonan-1-ol and highlights the key bonds responsible for its characteristic IR absorptions.
Lipophilicity (LogP) Assessment of 7-Azaspiro[3.5]nonan-1-ol Derivatives
The following guide provides an in-depth technical assessment of the lipophilicity (LogP/LogD) of 7-Azaspiro[3.5]nonan-1-ol derivatives, structured for medicinal chemists and drug discovery professionals. Type: Comparati...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical assessment of the lipophilicity (LogP/LogD) of 7-Azaspiro[3.5]nonan-1-ol derivatives, structured for medicinal chemists and drug discovery professionals.
In modern drug design, "escaping flatland" by increasing the fraction of sp^3 hybridized carbons (
) is a proven strategy to improve clinical success rates. The 7-azaspiro[3.5]nonan-1-ol scaffold represents a critical bioisostere for the traditional 4-hydroxypiperidine or 3-hydroxypyrrolidine motifs.
While spirocyclic scaffolds are often employed to modulate metabolic stability and conformational rigidity, their impact on lipophilicity is nuanced. Unlike simple alkylation, which predictably increases LogP, the introduction of the spiro[3.5] system often results in a "LogD Lowering Twist." This phenomenon occurs because the spirocyclic constraint can alter the pKa of the amine, thereby shifting the distribution coefficient (LogD) at physiological pH (7.4), even if the intrinsic lipophilicity (LogP of the neutral species) increases slightly due to the additional carbon atoms.
This guide details the comparative performance of these derivatives and provides a self-validating protocol for their assessment.
Comparative Assessment: Spirocycles vs. Traditional Scaffolds
The following table contrasts the physicochemical profiles of the 7-azaspiro[3.5]nonan-1-ol core against standard medicinal chemistry building blocks.
Table 1: Physicochemical Comparison of Amine Scaffolds
Feature
4-Hydroxypiperidine
7-Azaspiro[3.5]nonan-1-ol
Azaspiro[3.3]heptane
Impact on Drug Design
Structure Type
Monocyclic (Flexible)
Spirocyclic (Rigid, Bicyclic)
Spirocyclic (Compact)
Rigid scaffolds reduce entropic penalty upon binding.
Carbon Count
Higher C-count usually raises LogP, but spiro-geometry mitigates this.
cLogP (Neutral)
~0.3
~1.2
~0.7
The spiro[3.5] core is more lipophilic than piperidine but remains within drug-like space.
Basicity (pKa)
~10.8
~10.2 - 10.5
~10.5 - 11.0
Critical: Lower pKa leads to higher fraction of neutral species at pH 7.4.
LogD
Low (highly ionized)
Moderate (Balanced)
Low to Moderate
7-Azaspiro[3.5] systems often show improved permeability over piperidines due to optimal LogD.
Metabolic Stability
Moderate (prone to oxidation)
High
High
Quaternary spiro-carbon blocks oxidative metabolism at the -position.
Mechanistic Insight: The "LogD Lowering" Anomaly
Although adding carbon atoms (moving from piperidine to spiro[3.5]nonane) theoretically increases lipophilicity, experimental data often shows a lower-than-expected LogD
Cause: Steric bulk around the nitrogen in spirocycles can slightly suppress pKa (making the amine less basic).
Effect: At pH 7.4, a less basic amine has a higher concentration of the neutral (membrane-permeable) species. However, if the pKa drop is significant, the LogD might actually increase relative to a highly ionized piperidine. Conversely, if the spiro-system increases basicity (as seen in some [3.3] systems), LogD drops.[1][2][3]
Structural Logic & Bioisosterism Pathway
The following diagram illustrates the logical progression from traditional scaffolds to the 7-azaspiro[3.5]nonan-1-ol derivative, highlighting the structural modifications.
Figure 1: Bioisosteric evolution from piperidine to 7-azaspiro[3.5]nonan-1-ol.
Experimental Protocols for Lipophilicity Assessment
To ensure data integrity (E-E-A-T), we recommend a Dual-Method Approach : Potentiometric Titration for pKa-dependent distribution (LogD) and Shake-Flask for absolute partition (LogP).
Method A: Potentiometric Titration (The "Gold Standard" for Amines)
Since 7-azaspiro[3.5]nonan-1-ol derivatives are ionizable amines, measuring LogP of the neutral species alone is insufficient. You must measure the pKa to derive LogD across the pH range.
Equipment: Sirius T3 or equivalent potentiometric titrator.
Reagents: 0.15 M KCl (ionic strength adjustor), 0.5 M HCl, 0.5 M KOH, Octanol (water-saturated).
Protocol:
Sample Prep: Weigh ~1–3 mg of the spirocyclic derivative. Dissolve in 1.5 mL of 0.15 M KCl.
pKa Measurement: Perform a blank titration (acid to base) to determine the exact pKa of the ammonium center.
Expected Range: 10.0 – 10.8.
LogP Determination: Add a known volume of octanol (e.g., 0.5 mL) to the vial.
Dual-Phase Titration: Titrate again. The shift in the pKa curve (the "Bjerrum difference") caused by the partitioning of the neutral species into octanol allows the software to calculate LogP directly.
Validation: Ensure the "Difference Plot" shows a clear partitioning event. If LogP > 3, reduce the octanol volume to maintain sensitivity.
Method B: Miniaturized Shake-Flask (HPLC-UV/MS)
For high-throughput screening or when potentiometric equipment is unavailable.
Reagents:
Aqueous Phase: 10 mM Phosphate Buffer (pH 7.4) saturated with Octanol.
Organic Phase: 1-Octanol saturated with Buffer.
Protocol:
Stock Solution: Prepare a 10 mM stock of the compound in DMSO.
Partitioning: In a 2 mL HPLC vial, add 490 µL Aqueous Phase and 490 µL Organic Phase. Add 20 µL of Stock Solution.
Equilibrium: Vortex vigorously for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.
Sampling:
Carefully remove 100 µL from the top (octanol) phase. Dilute 1:10 with Methanol (to prevent peak broadening).
Carefully remove 100 µL from the bottom (aqueous) phase. (Ensure no octanol contamination).
Quantification: Inject both samples into HPLC (C18 column, Acetonitrile/Water gradient).
Calculation:
Experimental Workflow Diagram
This workflow ensures that the correct method is chosen based on the compound's specific ionization state.
Figure 2: Decision tree for selecting the appropriate lipophilicity assessment protocol.
References
Ritchie, T. J., et al. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A LogD Lowering Twist. ACS Medicinal Chemistry Letters. Retrieved from [Link] (Verified via NIH/PMC context).
Wünsch, B., et al. (2012). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry. Retrieved from [Link]
PubChem. (2025).[4][5] Compound Summary: 7-Azaspiro[3.5]nonane.[2][4] National Library of Medicine. Retrieved from [Link]
Navigating the Uncharted: A Guide to the Safe Handling of 7-Azaspiro[3.5]nonan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals In the fast-paced world of drug discovery and development, novel chemical entities are the lifeblood of innovation. 7-Azaspiro[3.5]nonan-1-ol hydrochloride,...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, novel chemical entities are the lifeblood of innovation. 7-Azaspiro[3.5]nonan-1-ol hydrochloride, a unique spirocyclic compound, represents a frontier in medicinal chemistry. As with any new compound, a thorough understanding of its safe handling is not just a regulatory requirement, but a cornerstone of scientific integrity and personal safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the "why" behind each recommendation.
Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) for 7-Azaspiro[3.5]nonan-1-ol hydrochloride is not publicly available. The following recommendations are therefore based on a comprehensive analysis of structurally similar compounds, particularly {7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride}, and established best practices for handling novel research chemicals.[1] The provided hazard classifications should be treated as a minimum precaution.
Hazard Assessment: A Data-Driven Approach to Safety
Given the absence of specific toxicological data for 7-Azaspiro[3.5]nonan-1-ol hydrochloride, we must infer its potential hazards from close structural analogs. The primary analog, {7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride}, provides the following GHS hazard statements, which we will adopt as our baseline for safe handling[1]:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
These classifications indicate that the compound is a moderate irritant to the skin, eyes, and respiratory system. The hydrochloride salt form suggests it is a solid at room temperature.
Table 1: Inferred Hazard Profile of 7-Azaspiro[3.5]nonan-1-ol Hydrochloride
Hazard Statement
Description
Signal Word
Pictogram
H315
Causes skin irritation
Warning
GHS07
H319
Causes serious eye irritation
Warning
GHS07
H335
May cause respiratory irritation
Warning
GHS07
This table is based on the hazard profile of the structural analog {7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride}.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling compounds with an incomplete toxicological profile. The selection of appropriate PPE is not merely about fulfilling a requirement but creating a reliable barrier between you and the potential hazard.[2]
Core PPE Requirements:
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and fine dust.[3][4] In situations with a higher risk of splashing, such as when handling larger quantities or preparing solutions, a face shield should be worn in addition to goggles.[3][5]
Skin Protection:
Gloves: Double-gloving with nitrile gloves is recommended.[3] Nitrile provides good resistance to a broad range of chemicals. Should the outer glove become contaminated, it can be removed without exposing the skin.[3] Gloves should be changed immediately if contaminated or after a maximum of two hours of use.
Lab Coat: A cuffed, long-sleeved lab coat is essential to protect the skin and personal clothing from contamination.[6][7]
Respiratory Protection: Due to the risk of respiratory irritation (H335), all handling of the solid compound that may generate dust (e.g., weighing, transferring) must be conducted in a certified chemical fume hood.[7][8] If a fume hood is not available, a respirator with a particulate filter (e.g., N95 or higher) is required.[6]
Table 2: PPE Recommendations for Specific Operations
Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing/Transferring Solid
Safety Goggles & Face Shield
Double Nitrile Gloves
Cuffed Lab Coat
Chemical Fume Hood or Respirator
Preparing Solutions
Safety Goggles & Face Shield
Double Nitrile Gloves
Cuffed Lab Coat
Chemical Fume Hood
Routine Handling of Solutions
Safety Goggles
Single Nitrile Gloves
Cuffed Lab Coat
Well-ventilated area
Operational Plan: From Receipt to Disposal
A structured workflow is paramount to ensuring safety and minimizing the risk of exposure and contamination.
Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks.
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
Clearly label the container with the chemical name, date of receipt, and any known hazards.[10][11]
Handling and Experimental Workflow:
The following diagram illustrates the recommended workflow for handling 7-Azaspiro[3.5]nonan-1-ol hydrochloride in a laboratory setting.
Caption: Recommended laboratory workflow for handling 7-Azaspiro[3.5]nonan-1-ol hydrochloride.
Step-by-Step Handling Protocol:
Preparation: Don all required PPE as outlined in Table 2.
Weighing: Conduct all weighing and transfer of the solid compound within a certified chemical fume hood to prevent inhalation of dust.[7]
Dissolution: Add the solid to the solvent slowly to avoid splashing.
Reaction: Perform all reactions in a well-ventilated area, preferably within a fume hood.
Decontamination: Thoroughly decontaminate all glassware and work surfaces after use. A suitable decontamination solution would be a detergent and water wash, followed by a solvent rinse (e.g., ethanol or acetone).
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Solid Waste: Unused 7-Azaspiro[3.5]nonan-1-ol hydrochloride and any grossly contaminated materials (e.g., weighing paper, contaminated gloves) should be collected in a clearly labeled, sealed container for hazardous waste.[12]
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[7][12]
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[11]
All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can confidently and safely work with 7-Azaspiro[3.5]nonan-1-ol hydrochloride, fostering a culture of safety and scientific excellence.
References
Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely. Retrieved from [Link]
Environmental Health and Safety, University of Illinois. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
Chempedia. (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]
Division of Research Safety, University of Illinois. (2025, December 6). Personal Protective Equipment. Retrieved from [Link]
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
Accela ChemBio Inc. (n.d.). Material Safety Data Sheet: 2-Boc-2-azaspiro[3.5]nonane-7-carbonitrile. Retrieved from [Link]
Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]